chemical structure and properties of N-Boc-non-8-yn-1-amine
This technical guide provides an in-depth analysis of N-Boc-non-8-yn-1-amine , a critical heterobifunctional linker used extensively in targeted protein degradation (PROTACs) and bioconjugation. CAS Number: 1903797-81-8...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of N-Boc-non-8-yn-1-amine , a critical heterobifunctional linker used extensively in targeted protein degradation (PROTACs) and bioconjugation.
CAS Number: 1903797-81-8
Formula: C₁₄H₂₅NO₂
Molecular Weight: 239.36 g/mol [1]
Executive Summary
N-Boc-non-8-yn-1-amine (tert-butyl non-8-yn-1-ylcarbamate) is a bifunctional aliphatic linker designed for "Click Chemistry" applications in medicinal chemistry. It features a linear 9-carbon alkyl chain terminating in two orthogonal functional groups:
Terminal Alkyne (C8-C9): Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for conjugation to azide-tagged ligands.
N-Boc Protected Amine (C1): A masked primary amine that can be liberated under acidic conditions for subsequent amide coupling or reductive amination.
Its specific chain length (C9) makes it an ideal spacer for PROTACs, providing sufficient distance to span the E3 ligase-POI (Protein of Interest) interface without inducing steric clash, while maintaining enough flexibility to permit ternary complex formation.
Chemical Architecture & Properties
The molecule consists of a lipophilic nonyl backbone. The tert-butyloxycarbonyl (Boc) group provides steric bulk and acid-lability, while the terminal alkyne offers bio-orthogonal reactivity.
Linker Length: The 9-carbon chain provides a spacer length of approximately 11–13 Å. This "Goldilocks" length is often screened in PROTAC development to optimize the ubiquitination zone.
Orthogonality: The Boc group is stable to the basic and oxidative conditions of the CuAAC reaction, allowing the alkyne to be reacted first without exposing the amine.
Synthesis & Production
While commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds from 8-nonyn-1-ol .
Mechanism: The Cu(I) species coordinates the alkyne, lowering the pKa of the terminal proton, allowing formation of a copper-acetylide intermediate which then engages the azide.
B. Deprotection (Boc Removal)
The Boc group masks the amine until the linker is attached to the first ligand.
Reagents: Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane.
Scavengers: Triisopropylsilane (TIPS) is often added if the molecule contains electron-rich aromatics (like indoles) to prevent alkylation by tert-butyl cations.
PROTAC Linker Logic Diagram (Graphviz)
Handling & Safety Information
Hazards: Irritant to eyes, respiratory system, and skin.[10]
Storage: Store at -20°C. The compound is stable for months if kept dry. Avoid repeated freeze-thaw cycles.
Incompatibility: Strong oxidizing agents (due to alkyne and amine). Acids (will remove Boc).[11]
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
References
Synthesis of Boc-amino alkynes: Lilienkampf, A., et al. (2009). Synthesis and biological evaluation of 1,2,3-triazole linked DNA-binding agents. Bioorganic & Medicinal Chemistry Letters. Link
Click Chemistry in PROTACs: Yang, C., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology. Link
General Boc Protection Protocol: Fringuelli, F., et al. (2000). Amine synthesis by azide reduction. Synthesis. Link
Compound Data: PubChem Compound Summary for CID 139598282 (N-Boc-non-8-yn-1-amine). Link
Safety Data: Fisher Scientific SDS for Boc-amino-alkynes. Link
The Strategic Application of N-Boc-non-8-yn-1-amine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architect's Molecule In the intricate landscape of modern drug discovery, the molecules we design are akin to complex architectural blueprints. Each component serves a precise purpose, contributing to the o...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Architect's Molecule
In the intricate landscape of modern drug discovery, the molecules we design are akin to complex architectural blueprints. Each component serves a precise purpose, contributing to the overall function and efficacy of the final structure. Among the vast repository of chemical building blocks, N-Boc-non-8-yn-1-amine has emerged as a particularly versatile and strategic tool for the medicinal chemist. Its unique bifunctional nature, possessing a protected primary amine and a terminal alkyne, positions it as a cornerstone in the construction of sophisticated therapeutic modalities. This guide provides an in-depth exploration of the core applications of N-Boc-non-8-yn-1-amine, offering not just protocols, but the scientific rationale that underpins its use in the pursuit of novel medicines.
Decoding the Molecular Blueprint: Physicochemical Properties and Strategic Advantages
N-Boc-non-8-yn-1-amine is a molecule designed for purpose. Its structure consists of a nine-carbon aliphatic chain, providing a balance of flexibility and hydrophobicity. At one terminus lies a primary amine, judiciously protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is a workhorse in organic synthesis, offering robust protection under a wide range of reaction conditions while being readily removable under mild acidic treatment.[1][2] At the opposing end of the carbon chain resides a terminal alkyne, a functional group poised for highly specific and efficient ligation chemistry.
The strategic advantage of this molecular architecture lies in its orthogonality. The protected amine and the terminal alkyne can be addressed chemically in a stepwise and selective manner, allowing for the precise and controlled assembly of complex molecular constructs. The nine-carbon spacer also plays a crucial role, providing sufficient distance to mitigate steric hindrance between conjugated moieties, a critical consideration in the design of bifunctional molecules.
The Linchpin of Proximity: N-Boc-non-8-yn-1-amine in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[4] These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[4] N-Boc-non-8-yn-1-amine is an exemplary linker precursor for the modular synthesis of PROTACs.
The synthesis of a PROTAC using this linker typically follows a convergent strategy. The terminal alkyne allows for its conjugation to an azide-modified E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide for Cereblon, or VH032 for von Hippel-Lindau) via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[5][6] Concurrently, the Boc-protected amine can be deprotected to reveal the primary amine, which is then available for amide bond formation with a carboxylic acid-functionalized ligand for the protein of interest.
Caption: General workflow for PROTAC synthesis using N-Boc-non-8-yn-1-amine.
Experimental Protocol: A Representative PROTAC Synthesis
The following protocol outlines a general procedure for the synthesis of a PROTAC, illustrating the utility of N-Boc-non-8-yn-1-amine. Note: This is a generalized protocol and specific reaction conditions may need to be optimized for different ligands.
Step 1: Click Chemistry Conjugation
Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and N-Boc-non-8-yn-1-amine (1.1 eq) in a suitable solvent system (e.g., a mixture of tert-butanol and water).
Add a solution of sodium ascorbate (0.5 eq) in water.
Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting intermediate by column chromatography.
Step 2: Boc Deprotection
Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material.
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
The resulting amine salt is often used directly in the next step without further purification.
Step 3: Amide Coupling
Dissolve the carboxylic acid-functionalized protein of interest (POI) ligand (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide - DMF).
Add a coupling agent such as HATU (1.2 eq) or EDC (1.5 eq) and an amine base like diisopropylethylamine (DIPEA) (3.0 eq).
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
Add a solution of the deprotected amine salt from Step 2 in DMF.
Stir the reaction at room temperature overnight.
Quench the reaction with water and extract the product with an organic solvent.
Purify the final PROTAC molecule by preparative HPLC.
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[7] An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The properties of the linker are critical to the stability and efficacy of the ADC.
N-Boc-non-8-yn-1-amine serves as an excellent precursor for the synthesis of ADC linkers. The terminal alkyne can be used to attach the linker to an azide-modified cytotoxic payload through click chemistry. Following deprotection of the Boc group, the resulting amine can be functionalized further, for example, by reaction with a maleimide-containing reagent to enable conjugation to the thiol groups of reduced cysteines on the antibody.
Caption: Synthesis of a linker-payload construct for ADC development.
The Power of "Click": A Gateway to Bioconjugation
The terminal alkyne of N-Boc-non-8-yn-1-amine is its gateway to the world of "click chemistry."[6] This suite of reactions is characterized by high yields, mild and simple reaction conditions, and a high tolerance for a wide variety of functional groups.[5] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example and is frequently employed in bioconjugation, materials science, and drug discovery.[6]
The versatility of the alkyne allows for the conjugation of N-Boc-non-8-yn-1-amine to virtually any molecule that can be functionalized with an azide group. This includes fluorescent dyes for imaging applications, polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or other small molecule drugs to create dual-acting therapeutic agents.
Conclusion: A Versatile Tool for the Modern Chemist's Toolkit
N-Boc-non-8-yn-1-amine is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its bifunctional and orthogonal nature provides medicinal chemists with a reliable and versatile tool to construct the complex molecular architectures that define the next generation of therapeutics. From the targeted protein degradation of PROTACs to the precision delivery of ADCs, this molecule serves as a critical linchpin, enabling the elegant and efficient synthesis of novel medicines with the potential to address a wide range of diseases. As our understanding of disease biology deepens, the demand for sophisticated and precisely engineered therapeutic agents will only grow, ensuring that molecules like N-Boc-non-8-yn-1-amine will remain indispensable in the ongoing quest for new and better treatments.
References
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF. [Link]
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
Journal of the American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. [Link]
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
National Institutes of Health. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
PubMed. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. [Link]
National Institutes of Health. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]
Cheméo. Chemical Properties of 1-Nonanamine (CAS 112-20-9). [Link]
ResearchGate. (PDF) Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. [Link]
ResearchGate. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]
ACS Omega. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]
ResearchGate. (PDF) “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]
Strategic Utilization of N-Boc-non-8-yn-1-amine in PROTAC Development
Topic: N-Boc-non-8-yn-1-amine as a Linker for PROTAC Synthesis Format: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1] Executive Summary The development of Proteolysis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Boc-non-8-yn-1-amine as a Linker for PROTAC Synthesis
Format: Technical Whitepaper
Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1]
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from serendipitous discovery to rational design.[2] A critical bottleneck in this process is the rapid generation of linker libraries to optimize the ternary complex (POI-PROTAC-E3 Ligase).[1] N-Boc-non-8-yn-1-amine (CAS: 1903797-81-8) serves as a high-utility bifunctional linker, enabling a convergent, modular synthesis strategy.[1] Its structure combines a hydrophobic C9 alkyl chain, a masked primary amine (Boc), and a bioorthogonal terminal alkyne. This guide details the strategic deployment of this linker, providing validated protocols for its incorporation via amide coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Chemical Profile & Strategic Utility[1]
Physicochemical Specifications
Property
Specification
IUPAC Name
tert-butyl non-8-yn-1-ylcarbamate
CAS Number
1903797-81-8
Molecular Formula
C₁₄H₂₅NO₂
Molecular Weight
239.36 g/mol
Linker Length
~11-13 Å (extended alkyl chain + triazole footprint)
Hydrophobicity
High (Alkyl chain); useful for traversing lipophilic binding pockets.[1]
Traditional linear PROTAC synthesis often requires 5-8 sequential steps, where a failure in a late stage discards the entire molecule. N-Boc-non-8-yn-1-amine facilitates a Convergent Synthesis model.[1]
Orthogonality: The Boc group is stable to the basic/reductive conditions often used to install the alkyne or modify the warhead. The alkyne is inert to the acidic conditions used for Boc deprotection.
Library Generation: By standardizing the E3 ligase ligand with an azide handle, a researcher can parallel-process dozens of POI ligands attached to this alkyne linker, "clicking" them together in the final step.
Synthetic Logic & Retrosynthesis
The incorporation of N-Boc-non-8-yn-1-amine typically follows one of two pathways, dictated by the availability of the attachment points on the ligands.[1]
Coupling: React free amine with Carboxylic Acid-functionalized Ligand (Ligand A).
Click: React Alkyne-Ligand A with Azide-Ligand B.[1]
Pathway B: Click-First Strategy[1]
Click: React Linker (Alkyne) with Azide-Ligand B.[1]
Deprotection: Remove Boc from the triazole intermediate.
Coupling: React free amine with Activated Ester/Acid of Ligand A.
Note: Pathway A is generally preferred to avoid copper contamination during the sensitive amide coupling steps.
Visualization: Convergent Assembly Workflow
Figure 1: Convergent synthesis workflow utilizing N-Boc-non-8-yn-1-amine. The linker is first deprotected and attached to the POI ligand, followed by a final 'click' assembly with the E3 ligase ligand.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The completion of each step should be verified by LC-MS before proceeding.[1]
Protocol A: Selective Boc Deprotection
Objective: Unmask the amine without affecting the terminal alkyne.
Dissolution: Dissolve the N-Boc linker in anhydrous DCM (0.1 M concentration).
Acidification: Cool to 0°C. Add TFA dropwise to reach a ratio of 1:4 (TFA:DCM). Note: High acid concentration ensures rapid removal of the carbamate.
Reaction: Stir at room temperature for 1–2 hours.
Validation: Monitor by TLC (ninhydrin stain) or LC-MS.[1] Mass shift: [M+H]⁺ 240 → 140.[1]
Workup: Concentrate in vacuo to remove excess TFA.
Critical Step: The residue will be the TFA salt. For amide coupling, this must be neutralized. Co-evaporate with toluene (3x) to remove residual TFA, or perform a basic extraction (DCM / Sat. NaHCO₃) if the free base is volatile (use caution with low MW amines).
Storage: Use immediately for coupling to avoid oxidation or carbonate formation.
Protocol B: Amide Coupling (Linker Attachment)
Objective: Attach the linker to the Carboxylic Acid-containing Ligand (POI or E3).
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O if solubility is poor.[1]
Optional: THPTA ligand (0.1 equiv) to protect biomolecules and accelerate rate.
Procedure:
Setup: In a small vial, dissolve both ligands in the solvent mixture.
Catalyst Prep: Prepare fresh aqueous solutions of CuSO₄ (100 mM) and Sodium Ascorbate (500 mM).
Initiation: Add the CuSO₄ solution, followed by the Ascorbate solution. The mixture may turn slightly yellow/orange.
Mechanism:[3][4][5][6] Ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5]
Incubation: Stir at Room Temperature for 2–12 hours.
Troubleshooting: If the reaction stalls, purge the headspace with Nitrogen (oxygen oxidizes Cu(I) back to inactive Cu(II)).
Workup:
Cu Removal: Dilute with EtOAc/Water.[1] Add a chelating agent (EDTA or saturated NH₄Cl) to the aqueous layer to sequester copper.
Purification: Isolate the organic layer, dry, and purify via Preparative HPLC.
Validation: 1H NMR will show a distinct singlet for the triazole proton around δ 7.5–8.0 ppm.
Case Studies & Optimization
Linker Length and Ternary Complexes
The 9-carbon chain of N-Boc-non-8-yn-1-amine is not arbitrary.[1] In PROTAC design, linker length determines the ability of the chimera to wrap around the target and ligase without steric clash.
Wurz et al. demonstrated that for BRD4 degraders, linker length significantly impacts degradation efficiency (DC₅₀).[7]
Application: The "nonyl" (C9) chain provides a "medium-long" reach.[1] If a C4-C6 linker fails to induce degradation due to steric clashing (the "hook effect" or inability to close the complex), the C9 linker offers the necessary flexibility and distance.
The Triazole as a Bioisostere
The triazole formed during the click reaction is not just a passive connector. It mimics an amide bond in dipole moment and H-bonding capability but is metabolically stable (resistant to proteases).[1]
Orientation: The 1,4-disubstituted triazole formed via CuAAC is rigid. This can be advantageous for locking the ligands into a productive orientation, unlike a purely flexible PEG chain.
Quality Control & Characterization
Successful synthesis must be validated against these criteria:
Technique
Expected Observation
1H NMR
Alkyne Proton: Triplet (~1.9 ppm) disappears after Click.Triazole Proton: Singlet (~7.8 ppm) appears.Boc Group: Singlet (9H, ~1.4 ppm) disappears after deprotection.[1]
LC-MS
Purity: >95% required for biological assays.Ionization: Triazoles ionize well in ESI (+).[1] Look for [M+H]⁺.[1]
Appearance
Final PROTACs are often amorphous solids or oils; lyophilization is recommended for stability.
References
BroadPharm. N-Boc-8-azidooctan-1-amine and Alkyne Linkers Product Data. BroadPharm Catalog.[1] Link
Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation.[2] Journal of Medicinal Chemistry, 61(2), 453–461. Link[1]
BOC Sciences. Click Chemistry in ADC and PROTAC. Technical Guide.[1]
Organic Chemistry Portal. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][8][9] Reaction Reference.[1][3][6][10][] Link
Testa, A., et al. (2020). Design, Synthesis, and Biological Evaluation of PROTACs. Molecules, 25(10), 2358. Link
A Technical Guide to Long-Chain Alkynyl Amine Linkers: Synthesis, Bioconjugation, and Applications in Advanced Therapeutics
Introduction: The Critical Role of the Linker in Complex Bioconjugates In the landscape of modern drug development, particularly in the realms of antibody-drug conjugates (ADCs), oligonucleotide therapeutics, and proteol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Linker in Complex Bioconjugates
In the landscape of modern drug development, particularly in the realms of antibody-drug conjugates (ADCs), oligonucleotide therapeutics, and proteolysis-targeting chimeras (PROTACs), the linker molecule has evolved from a simple spacer to a critical determinant of efficacy, stability, and safety.[1][2] A linker connects the targeting moiety (like an antibody) to the functional payload (like a cytotoxic drug) and its chemical nature profoundly influences the conjugate's overall properties.[3] Among the diverse architectures of bifunctional linkers, long-chain alkynyl amine linkers have emerged as a particularly versatile and powerful class.
These linkers are defined by two key features: a terminal primary or secondary amine and a terminal alkyne, separated by a long chain, which is often composed of polyethylene glycol (PEG) or aliphatic units. This unique trifecta of components—an amine for classical bioconjugation, an alkyne for bioorthogonal "click" chemistry, and a long chain for modulating physicochemical properties—provides researchers with a flexible and powerful tool for constructing sophisticated therapeutic agents. This guide provides a comprehensive review of the synthesis, core principles, and field-proven applications of these essential chemical tools.
Section 1: Synthesis of Long-Chain Alkynyl Amine Linkers
The synthesis of a heterobifunctional linker requires a strategic approach to ensure the orthogonal reactivity of the two terminal groups. This means one group can be reacted while the other remains protected and inert, to be used in a subsequent step.
Phosphoramidite-Based Synthesis for Oligonucleotide Conjugation
A prevalent strategy, particularly for modifying oligonucleotides, involves the synthesis of alkyne- and amine-containing phosphoramidite reagents. These reagents can be incorporated directly into an oligonucleotide sequence during automated solid-phase synthesis.[4][5] A common synthetic pathway starts from a commercially available aminodiol intermediate.[4][6]
The general workflow involves several key steps:
Reduction: A starting material like ethyl (3R)-4-cyano-3-hydroxybutanoate is reduced to form an aminodiol.[4][6]
Orthogonal Protection: The primary amine is protected (e.g., with a trifluoroacetyl (TFA) group), and the primary hydroxyl group is selectively protected with an acid-labile group such as 4,4′-dimethoxytrityl (DMTr) or 4-methoxytrityl (MMTr).[4][6] The choice of DMTr is common for automated in-line synthesis, while the more stable MMTr group may be used for postsynthetic modifications.[6]
Alkyne Installation: After deprotection of the amine, an alkyne-containing carboxylic acid is coupled to the free amine via standard amide bond formation.[4][6]
Phosphitylation: The remaining secondary hydroxyl group is converted into a phosphoramidite, yielding the final reagent ready for use in an oligonucleotide synthesizer.
This method provides precise, site-specific incorporation of the linker into a nucleic acid chain.
Caption: Synthetic workflow for a phosphoramidite alkynyl amine linker.
Aldehyde-Alkyne-Amine (A³) Coupling
An alternative and powerful method for generating these linkers is the copper-catalyzed aldehyde-alkyne-amine (A³) coupling reaction.[7][8] This one-pot, three-component reaction is highly atom-economical and allows for the rapid assembly of diverse propargylamine structures, which are a core component of many alkynyl amine linkers.[8]
The reaction joins an aldehyde, a terminal alkyne, and an amine to form a propargylamine. By choosing starting materials that contain additional functional handles (e.g., a Boc-protected amine and a terminal alkyne), this method can rapidly generate linkers suitable for further derivatization, such as in the synthesis of PROTACs.[7] The reaction is tolerant of a wide range of functional groups and can be performed on a multigram scale.[7][8]
The Role of the "Long Chain"
The "long-chain" component, typically oligo(ethylene glycol) (OEG) or polyethylene glycol (PEG), is not merely a spacer. It serves several critical functions:
Solubility: PEGylation is a well-established method for increasing the aqueous solubility of conjugated molecules, which is essential for administration and preventing aggregation.[3][9][10]
Pharmacokinetics: The hydrophilic and flexible PEG chain can shield the conjugate from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[9]
Immunogenicity: PEGylation can reduce or eliminate the immunogenicity of the attached biomolecule.[9]
Synthesis of these linkers often involves the desymmetrization of OEG chains, where one terminal hydroxyl group is converted to an alkyne or an amine, while the other is activated for subsequent reactions.[9]
Section 2: Principles of Orthogonal Bioconjugation
The primary advantage of the alkynyl amine architecture is its capacity for orthogonal conjugation. The amine and alkyne groups react under different, non-interfering conditions, allowing for the sequential attachment of different molecules in a controlled manner.
Amine-Directed Conjugation
The primary amine is a versatile nucleophile readily used for forming stable amide bonds. The most common strategy involves reacting the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid on the target molecule (e.g., a protein, peptide, or small-molecule drug). This reaction is efficient and proceeds under mild physiological conditions.
Alkyne-Directed "Click" Chemistry
The terminal alkyne is one half of the most famous "click" reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11] This reaction forms a highly stable triazole ring by joining the alkyne with an azide-functionalized molecule.[11][12] The key advantages of CuAAC are:
High Efficiency: The reaction proceeds to near-quantitative yields.
Bioorthogonality: Azides and alkynes are largely absent in biological systems and do not cross-react with native functional groups.
Mild Conditions: The reaction occurs in aqueous solutions and at room temperature, making it ideal for sensitive biomolecules.[4][6]
This orthogonality allows for a two-step conjugation strategy: first, the amine is used to attach the linker to a primary scaffold; second, the alkyne is used to "click" on a payload or imaging agent.[5]
Caption: A typical orthogonal workflow using an alkynyl amine linker.
Section 3: Applications in Drug Development
The unique properties of long-chain alkynyl amine linkers make them invaluable in several cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In an ADC, the linker's stability in circulation and its ability to release the payload at the target site are paramount.[1][2] While many ADCs use cleavable linkers (e.g., sensitive to proteases or pH), the stable triazole formed by click chemistry can be part of a non-cleavable linker strategy.[1] In this case, the drug is released after the entire ADC is internalized and the antibody is degraded in the lysosome.[13] The long PEG chain can help mitigate the aggregation often caused by hydrophobic payloads, improving the ADC's overall developability.[3]
Oligonucleotide Therapeutics
Synthetic oligonucleotides (ONs) often require conjugation to other molecules to enhance their therapeutic properties, such as cellular uptake and stability.[4] Long-chain alkynyl amine linkers are ideal for this purpose. For instance, a long-chain fatty acid can be attached to improve lipophilicity and facilitate cellular uptake, or a targeting peptide can be conjugated to direct the ON to a specific cell type.[4][5] The ability to perform these conjugations on a solid support simplifies the purification process significantly.[4][6]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. The linker connecting the target-binding ligand and the E3-binding ligand is not just a spacer; its length, rigidity, and composition are critical for enabling the formation of a stable ternary complex.[7] The A³ coupling reaction provides a modular "plug and play" approach to rapidly synthesize libraries of linkers with varying properties to optimize PROTAC activity.[7][8] The alkyne can also serve as a handle for attaching fluorescent probes for cellular imaging and mechanistic studies.[7]
Section 4: Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on the specific reagents and instrumentation available. All work should be conducted with appropriate safety precautions.
Protocol: General Amine Conjugation via NHS Ester
Preparation: Dissolve the amine-terminated linker and the NHS ester-activated molecule in a suitable anhydrous, amine-free solvent (e.g., DMF or DMSO).
Reaction: Add the amine-linker solution to the NHS ester solution. A slight molar excess of the amine may be used. If the amine is in the form of a salt (e.g., HCl), add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize it.
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to observe the consumption of starting materials and the formation of the product.
Purification: Purify the resulting conjugate using reverse-phase HPLC, size-exclusion chromatography, or other suitable methods.
Prepare a stock solution of the alkyne-containing molecule in a mixture of water and a co-solvent like DMSO or t-butanol.
Prepare a stock solution of the azide-containing molecule in the same solvent system.
Prepare a fresh stock solution of a Copper(I) source. This is typically done by mixing CuSO₄ with a reducing agent like sodium ascorbate. Alternatively, a Cu(I) ligand complex like BTTAA can be used to stabilize the catalyst.
Reaction Setup: In a reaction vessel, combine the alkyne and azide solutions.
Initiation: Add the freshly prepared Copper(I) catalyst solution to initiate the reaction. The final copper concentration is typically in the range of 50-100 µM for biomolecules.
Incubation: Gently mix the reaction at room temperature. The reaction is often complete within 1-2 hours.
Quenching & Purification: If necessary, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.[4][6] Purify the final triazole-linked conjugate using an appropriate chromatographic method.
Self-Validation: The success of each protocol is validated by rigorous analytical characterization. The formation of the desired product should be unequivocally confirmed by mass spectrometry (observing the correct molecular weight) and its purity assessed by HPLC (observing a single, sharp peak). For structural confirmation, particularly of the linker itself, NMR spectroscopy is essential.[4]
Conclusion
Long-chain alkynyl amine linkers represent a cornerstone technology in modern bioconjugation chemistry. Their synthetic accessibility and, most importantly, their orthogonal reactive handles provide an unparalleled level of control for the construction of complex, multi-component molecules. As therapeutic modalities like ADCs, oligonucleotide drugs, and PROTACs become increasingly sophisticated, the "linkerology" that underpins them will continue to be a critical area of innovation. The principles and protocols outlined in this guide offer a robust foundation for researchers and drug developers aiming to harness the power of these versatile molecular tools.
References
Krishnamurthy, V. M., et al. (2008). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry. Available at: [Link]
Paliwal, S., et al. (2021). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Available at: [Link]
Paliwal, S., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ResearchGate. Available at: [Link]
Cane, C., et al. (1990). Long chain aliphatic hydrocarbyl amine additives having an oxy-alkylene hydroxy connecting group. Google Patents.
Wang, N., et al. (2013). Utilization of alkyne bioconjugations to modulate protein function. Biotechnology and Bioengineering. Available at: [Link]
Rojas Lab. (2024). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! YouTube. Available at: [Link]
Paliwal, S., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Available at: [Link]
Scott, J. S., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Omega. Available at: [Link]
Wang, C., et al. (2024). Smart Composite Hydrogels for Monitoring and Managing Chronic Wounds. MDPI. Available at: [Link]
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]
Su, Z., et al. (2021). (PDF) Antibody‒drug conjugates: Recent advances in linker chemistry. ResearchGate. Available at: [Link]
Al-Tawfiq, Z., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]
Scott, J. S., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Publications. Available at: [Link]
Montalvo-Quirós, S., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]
Pan, L., et al. (2014). Assembly of Antibody-Drug Conjugates as Potent Immunotherapy. JSciMed Central. Available at: [Link]
Qin, A., et al. (2012). The Use of Azide-Alkyne Click Chemistry in Recent Syntheses and Applications of Polytriazole-based Nanostructured Polymers. ResearchGate. Available at: [Link]
The Aliphatic Spacer as a Critical Design Element: A Comparative Analysis of N-Boc-non-8-yn-1-amine and Shorter Chain Analogs in Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Bifunctional linker molecules are fundamental tools in modern chemical biology, enabling the precise assembly of comple...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional linker molecules are fundamental tools in modern chemical biology, enabling the precise assembly of complex molecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials. Among the most versatile of these linkers are N-Boc protected alkynyl amines, which feature a terminal alkyne for bioorthogonal "click" chemistry and a protected primary amine for subsequent amide bond formation or other nucleophilic reactions. While the terminal functional groups often receive the most attention, the nature of the aliphatic spacer connecting them is a critical, yet often overlooked, design parameter. This guide provides an in-depth technical analysis of the structural and functional differences imparted by alkyl chain length, comparing the long-chain N-Boc-non-8-yn-1-amine with its shorter-chain counterparts. We will explore the profound impact of the spacer on physicochemical properties, reaction kinetics, and ultimate application, providing researchers with the field-proven insights necessary to select the optimal linker for their specific experimental context.
The Molecular Architecture of N-Boc-Alkynyl Amines
The power of N-Boc-alkynyl amines lies in their modular design, which consists of three distinct components: the terminal alkyne, the alkyl spacer, and the Boc-protected amine. Understanding the role of each is crucial to appreciating the nuances of linker selection.
The Terminal Alkyne: This functional group is the cornerstone of its utility in bioorthogonal chemistry.[1][2] The carbon-carbon triple bond is highly reactive in specific, controlled reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction.[3] This reaction is prized for its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for modifying complex biomolecules.[3][] The terminal hydrogen is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile, a key step in the CuAAC mechanism and other C-C bond-forming reactions.[5][6]
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[7] Its primary function is to mask the nucleophilicity and basicity of the primary amine, preventing it from engaging in unwanted side reactions during the alkyne conjugation step.[7] The Boc group is exceptionally stable under most basic, nucleophilic, and catalytic hydrogenation conditions but can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the primary amine for subsequent functionalization.[8][9]
The Alkyl Spacer: The saturated hydrocarbon chain serves as the linker connecting the two reactive ends. Its length and conformation directly influence the molecule's overall physical properties and how it presents the terminal functional groups for reaction. As we will explore, this component is not merely a passive connector but an active modulator of function.
Figure 1: Key components of a N-Boc-alkynyl amine linker.
The Influence of Chain Length: A Comparative Analysis
The choice between N-Boc-non-8-yn-1-amine (a C9 linker) and a shorter analog like N-Boc-propargylamine (C3) or N-Boc-pent-4-yn-1-amine (C5) is a critical decision that impacts solubility, steric accessibility, and the spatial relationship between conjugated partners.
Physicochemical Properties
The most dramatic effect of extending the alkyl chain is the increase in hydrophobicity (or lipophilicity). This has profound consequences for solubility and handling, especially in the context of bioconjugation, which is often performed in aqueous buffers.
Property
Short-Chain (C3)
Mid-Chain (C5)
Long-Chain (C9)
Rationale & Implications for Researchers
Compound Example
N-Boc-propargylamine
N-Boc-pent-4-yn-1-amine
N-Boc-non-8-yn-1-amine
Representative molecules for comparison.
Relative Hydrophobicity
Low
Moderate
High
The C9 chain adds significant nonpolar character.
Aqueous Solubility
High
Moderate
Low
Critical for bioconjugation. Long-chain linkers may require co-solvents (e.g., DMSO, DMF) and can be prone to aggregation, reducing effective reactant concentration.
Organic Solvent Solubility
High
High
Very High
All are generally soluble in common organic solvents like DCM, THF, and EtOAc.
Molecular Flexibility
Low (Rigid)
Moderate
High (Flexible)
A longer chain provides greater conformational freedom, which can be advantageous for spanning distances but may lead to unpredictable orientations.
Reach / Span (Approx.)
~3.8 Å
~6.3 Å
~11.4 Å
A longer "reach" is essential for applications like linking bulky proteins or reaching into deep binding pockets.
Steric Hindrance and Reactivity
A common misconception is that a longer linker will inherently cause more steric hindrance.[10] The reality is more nuanced.
For Short-Chain Linkers (C3, C5): When attached to a large, globular molecule (like a protein), a short linker may hold the reactive alkyne group in close proximity to the protein's surface. This can lead to significant steric hindrance, where the bulk of the parent molecule shields the alkyne, slowing reaction kinetics or preventing access for the azide-bearing partner altogether.
For Long-Chain Linkers (C9): The N-Boc-non-8-yn-1-amine's long, flexible chain can act as an "arm," projecting the terminal alkyne away from the surface of the parent molecule. This can effectively minimize steric hindrance caused by the macromolecule, leading to improved reaction rates.[11] However, the chain's flexibility is a double-edged sword; it can fold back upon itself or engage in non-specific hydrophobic interactions, which may shield the alkyne in some contexts.
The kinetics of the CuAAC reaction itself are generally very fast and not directly dependent on the linker length.[12][13] However, the effective reaction rate can be heavily influenced by the linker-dependent factors of solubility, aggregation, and steric accessibility discussed above.
Figure 2: Steric accessibility comparison between short and long linkers.
Practical Applications and Experimental Protocols
The choice of linker is fundamentally driven by the research objective. This section provides a decision-making framework and validated protocols for common transformations.
Decision Framework: When to Use Which Linker
Choose N-Boc-non-8-yn-1-amine (or other long-chain analogs) when:
Maximizing Distance is Key: Your application requires spanning a significant spatial gap, such as in the design of PROTACs that must simultaneously bind a target protein and an E3 ligase.
Avoiding Surface-Induced Steric Hindrance: You are functionalizing a nanoparticle, bead, or a very bulky protein, and need to project the reactive group out into the solvent.
Improving Membrane Permeability: The added lipophilicity is desired to help a molecule cross cellular membranes.
Targeting Hydrophobic Pockets: The linker itself can contribute to binding affinity by interacting with hydrophobic regions on a target biomolecule.
Aqueous Solubility is Paramount: Your biomolecule is sensitive, and the use of organic co-solvents must be minimized.
A Rigid, Defined Distance is Required: You need to hold two molecular components in close, relatively fixed proximity.
Minimizing Hydrophobic Character is Necessary: You are labeling a highly soluble protein and want to avoid inducing aggregation or altering its native conformation.
The Conjugation Partner is Small: Steric hindrance from the parent molecule is not a significant concern.
This protocol is a robust, self-validating starting point for the conjugation of an N-Boc-alkynyl amine to an azide-functionalized molecule (e.g., a protein, small molecule, or surface).
Copper(II) Sulfate (CuSO₄) solution (100 mM in H₂O)
Sodium Ascorbate (NaAsc) solution (1 M in H₂O, freshly prepared)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in H₂O)
Phosphate-buffered saline (PBS), pH 7.4, degassed
Procedure:
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the azide-functionalized substrate in degassed PBS to a final concentration of 1-10 mg/mL. Add the N-Boc-alkynyl amine from a stock solution in DMSO to a final concentration of 10-20 molar equivalents. Note: The final DMSO concentration should ideally be kept below 10% (v/v) to avoid denaturing sensitive biomolecules.
Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use. Add the components in the following order to ensure proper complexation and reduction of the copper source:
4 µL of 100 mM CuSO₄ solution
20 µL of 100 mM THPTA solution (5 equivalents to copper)
Mix gently by pipetting. The solution should be a pale blue.
Initiate the Reaction: Add 4 µL of freshly prepared 1 M Sodium Ascorbate to the catalyst premix. The solution should turn colorless as Cu(II) is reduced to the active Cu(I) state. Immediately add this activated catalyst solution to the reactant solution from Step 1.
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For very dilute samples or less reactive substrates, this can be extended overnight.
Purification: Purify the resulting conjugate to remove excess reagents and catalyst. For proteins, this is typically achieved via dialysis, size-exclusion chromatography (SEC), or buffer exchange spin columns. For small molecules, standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) are used.
Causality Behind Choices:
Sodium Ascorbate: Acts as the reducing agent to generate and maintain the active Cu(I) catalytic species from the more stable Cu(II) salt.[14]
THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) ion, preventing its disproportionation and protecting the target biomolecule from oxidative damage caused by reactive oxygen species that can be generated under these conditions.[14][15] It also accelerates the reaction.
Experimental Protocol: Boc Group Deprotection
Procedure:
Solvent Selection: Dissolve the purified, Boc-protected conjugate in a suitable solvent. For small molecules, dichloromethane (DCM) is common. For peptides or other sensitive molecules, a cleavage cocktail is used.
Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common mixture is 25-50% TFA in DCM (v/v).
Reaction: Stir the solution at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.
Workup: Remove the TFA and solvent under reduced pressure (in a fume hood). Co-evaporation with toluene or methanol can help remove residual TFA. The resulting amine salt can be used directly or neutralized with a mild base (e.g., diisopropylethylamine) for subsequent reactions.
Figure 3: A two-step experimental workflow for bioconjugation.
Conclusion
The aliphatic spacer in bifunctional linkers like N-Boc-alkynyl amines is a powerful modulator of molecular properties and reactivity. The selection of a long-chain linker such as N-Boc-non-8-yn-1-amine over a shorter analog is a strategic choice dictated by the specific demands of the application. Long chains offer extended reach and can mitigate steric hindrance from bulky substrates, but often at the cost of aqueous solubility. Conversely, short-chain linkers provide rigidity and hydrophilicity but may position the reactive alkyne in a sterically crowded environment. By understanding the interplay between chain length, solubility, and steric accessibility, researchers in drug development and chemical biology can make informed decisions, optimizing their molecular designs to achieve experimental success with greater precision and efficiency.
References
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. In PubChem.
Semantic Scholar. (n.d.). The chemoselective N-Boc protection of amines in the presence of solid-supported perchloric acid as an efficient and reusable solid acid. Semantic Scholar.
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
ResearchGate. (n.d.). An Improved Synthesis of N-Boc Protected Aryl Amines.
YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry.
Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. In PubChem.
ACS Publications. (n.d.). A Study on the Kinetics of a Disorder-to-Order Transition Induced by Alkyne/Azide Click Reaction. Macromolecules.
National Center for Biotechnology Information. (2017, January 1). Utilization of alkyne bioconjugations to modulate protein function. In PubChem.
Chemistry LibreTexts. (2023, January 22).
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.
SpringerLink. (n.d.). N-alkylation of amines with alcohols over hydrothermally prepared Nb-W mixed oxides. SpringerLink.
AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
National Center for Biotechnology Information. (n.d.). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. In PubChem.
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
National Center for Biotechnology Information. (2023, November 22). Recent Advances in Bioorthogonal Ligation and Bioconjugation. In PubChem.
National Center for Biotechnology Information. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. In PubChem.
National Center for Biotechnology Information. (2010, August 20). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. In PubChem.
Chemistry LibreTexts. (2024, March 17). 9.S: Alkynes - An Introduction to Organic Synthesis (Summary). Chemistry LibreTexts.
MDPI. (n.d.).
BOC Sciences. (n.d.). Click Chemistry for Efficient Drug Development. BOC Sciences.
College of Chemistry, University of California, Berkeley. (2019, March 15). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. College of Chemistry.
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
National Center for Biotechnology Information. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. In PubChem.
YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
National Center for Biotechnology Information. (2025, September 5). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. In PubChem.
ResearchGate. (2025, August 7). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces.
Chemistry Stack Exchange. (2016, January 1). Hyperconjugation vs. steric hindrance: which is stronger?. Chemistry Stack Exchange.
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
National Center for Biotechnology Information. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. In PubChem.
Jena Bioscience. (2014, March 6).
National Center for Biotechnology Information. (2024, November 7). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. In PubChem.
ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene.
Application Note: High-Fidelity Deprotection of N-Boc-non-8-yn-1-amine
Abstract & Strategic Significance The removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-non-8-yn-1-amine is a critical intermediate step in the synthesis of heterobifunctional linkers used in PROTACs,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-non-8-yn-1-amine is a critical intermediate step in the synthesis of heterobifunctional linkers used in PROTACs, antibody-drug conjugates (ADCs), and "Click" chemistry applications. While Boc deprotection is a canonical transformation, the presence of a terminal alkyne (C8-C9) requires a protocol that avoids hydration, polymerization, or metal-catalyzed side reactions while ensuring quantitative conversion.
This Application Note provides two validated protocols:
Method A (TFA/DCM): Ideal for small-scale synthesis and immediate use of the free amine.
Method B (HCl/Dioxane): Preferred for scale-up and isolation of the stable hydrochloride salt.
Chemical Context & Mechanism[1][2][3][4][5][6]
The deprotection proceeds via an acid-catalyzed elimination mechanism.[1] Protonation of the carbamate carbonyl oxygen weakens the tert-butyl-oxygen bond, leading to the expulsion of the tert-butyl cation and the formation of a carbamic acid intermediate.[2] This unstable intermediate spontaneously decarboxylates to release CO₂ and the free amine.[2]
Critical Quality Attribute (CQA): The terminal alkyne is generally stable to Brønsted acids (TFA, HCl) but can be sensitive to adventitious transition metals (often found in low-grade reagents) or extreme thermal stress, which may induce hydration (Markovnikov ketone formation). High-purity reagents are mandatory.
Best for: >1g scale, long-term storage, high stability.
Reagents:
N-Boc-non-8-yn-1-amine (1.0 equiv)
4.0 M HCl in 1,4-Dioxane (10 equiv)
Diethyl ether (Et₂O) or MTBE (for precipitation)
Protocol:
Dissolution: Dissolve the substrate in a minimum volume of dry 1,4-dioxane or DCM (approx. 0.5 M).[6]
Acid Addition: Add 4.0 M HCl in dioxane dropwise at 0 °C.
Reaction: Stir at room temperature for 1–3 hours.
Observation: A white precipitate (the amine hydrochloride salt) often begins to form within 30 minutes.
Isolation:
If solid precipitates: Dilute with excess diethyl ether (Et₂O), filter the solid, and wash with cold Et₂O.
If no precipitate: Concentrate the solvent to ~20% volume, then add Et₂O to induce precipitation.
Drying: Dry the solid under high vacuum for 4 hours to remove traces of dioxane and HCl.
Result: White to off-white hygroscopic solid (HCl Salt).
Comparative Analysis of Methods
Feature
Method A (TFA)
Method B (HCl/Dioxane)
Primary Output
Free Amine (Oil)
Ammonium Salt (Solid)
Reagent Cost
Low
Moderate
Stability
Low (Oxidation/Carbamate formation)
High (Shelf-stable)
Volatility Risk
Moderate (B.P. >180°C, but risk exists)
Negligible
Downstream Use
Direct coupling (Amide bond formation)
Requires base (e.g., DIPEA) to activate
Visualization: Decision & Workflow Logic
Caption: Decision matrix for selecting the optimal deprotection pathway based on downstream requirements.
Troubleshooting & QC
Incomplete Reaction: If TLC shows remaining SM after 3 hours, add 5 additional equivalents of acid. Do not heat above 35 °C to protect the alkyne.
"Sticky" Salt: If the HCl salt is hygroscopic or oily, triturate with cold acetonitrile or diethyl ether to induce crystallization.
Alkyne Hydration: If a methyl ketone peak (singlet ~2.1 ppm) appears in NMR, check the water content of the acid source and ensure no metal spatulas were used (use glass/Teflon).
Safety Information
TFA: Highly corrosive and volatile. Causes severe burns. Use only in a fume hood.
Propargyl Amines: While this long-chain variant is less volatile than propargylamine, it should still be treated as a potential irritant and sensitizer.
Waste: Dispose of halogenated organic waste (DCM/TFA) separately from non-halogenated waste.
References
Han, G., et al. "Recent Advances in the Synthesis of N-Boc Protected Amines." Tetrahedron, vol. 60, no. 12, 2004, pp. 2447-2467. Link
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference for Deprotection Conditions). Link
Lundt, B. F., et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
Common Organic Chemistry. "Boc Deprotection (TFA)." Common Organic Chemistry Protocols. Accessed Oct 2023.[7] Link
Optimized Protocols for the C-Alkylation of N-Boc-non-8-yn-1-amine
Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Strategic Overview: The "Acidity Trap" The alkylation of N-Boc-non-8-yn-1-amine pres...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Detailed Protocol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Overview: The "Acidity Trap"
The alkylation of N-Boc-non-8-yn-1-amine presents a classic chemoselectivity challenge governed by
thermodynamics. The substrate contains two acidic protons: the carbamate and the terminal alkyne .
Carbamate
(): More acidic. Deprotonated first.
Terminal Alkyne
(): Less acidic. Deprotonated second.
The Failure Mode: Attempting this reaction with 1.0 equivalent of base (e.g., NaH or n-BuLi) results in the deprotonation of the nitrogen atom. Subsequent addition of an alkyl halide leads to N-alkylation (or no reaction at the carbon), wasting the starting material.
The Solution: The Dianion Strategy . By utilizing
equivalents of a strong organolithium base, both sites are deprotonated. The resulting dianion exhibits distinct nucleophilic behaviors. While the nitrogen bears a negative charge, the steric bulk of the tert-butyl group and the tight coordination of the lithium cation generally render the nitrogen less nucleophilic towards alkyl halides than the "soft," highly reactive acetylide carbon anion.
Critical Reaction Parameters
Parameter
Recommendation
Scientific Rationale
Base
n-Butyllithium (2.2 – 2.5 equiv)
Strong enough to deprotonate the alkyne ( 25).[1] Weaker bases (e.g., NaH) often fail to fully deprotonate the alkyne at reasonable rates/temps.
Solvent
Anhydrous THF
Essential for stabilizing organolithium species.[1] Must be peroxide-free and dry ( ppm ).
Co-Solvent
HMPA or DMPU (2–4 equiv)
Highly Recommended.[1] These polar additives break up Lithium-Acetylide aggregates, significantly increasing the reaction rate and yield for alkylations.
Temperature
-78°C 0°C -78°C
Deprotonation requires warming to 0°C to overcome the kinetic barrier of the alkyne.[1] Alkylation is best initiated at -78°C to suppress side reactions.
Electrophile
Primary Alkyl Iodides (R-I)
Iodides react fastest.[1] Bromides may require warming to RT. Secondary halides often lead to elimination (E2) rather than substitution.
Detailed Experimental Protocol
Method A: Dianion Generation & C-Alkylation
Safety Note: n-Butyllithium is pyrophoric. HMPA is a potent carcinogen (substitute with DMPU if possible). Perform all steps under an inert atmosphere (Ar or
).
Step 1: Preparation
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cool under a stream of dry Argon.
Charge the flask with N-Boc-non-8-yn-1-amine (1.0 equiv) dissolved in anhydrous THF (0.1 M concentration) .
(Optional but recommended) Add HMPA or DMPU (3.0 equiv) .
Step 2: Dianion Formation
Cool the solution to -78°C (dry ice/acetone bath).
Add n-BuLi (2.3 equiv, 1.6 M in hexanes) dropwise via syringe over 10–15 minutes.
Observation: The first equivalent deprotonates the Nitrogen (exothermic). The second equivalent attacks the Alkyne.
Critical Step: Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) . Stir at 0°C for 30–45 minutes .
Why? The deprotonation of the terminal alkyne by n-BuLi is kinetically slow at -78°C. Warming ensures complete formation of the
-dianion.
Step 3: Alkylation
Cool the mixture back down to -78°C .
Add the Alkyl Iodide (1.1 – 1.2 equiv) neat or dissolved in minimal THF dropwise.
Note: If using a bromide, add it at -78°C, stir for 1 hour, then slowly warm to room temperature.
Stir at -78°C for 1 hour, then remove the bath and allow to warm to room temperature over 2–3 hours.
Step 4: Quenching & Workup
Quench the reaction carefully with saturated aqueous
(protonates the N-anion and any unreacted C-anion).
Do not allow the temperature to exceed 0°C while the strong base is present (before quenching).[1] Keep reaction time <4 hours post-warming.[2]
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] (Detailed data on N-Boc stability against strong bases).
Brandsma, L. (1988). Preparative Acetylenic Chemistry (2nd ed.). Elsevier. (Foundational text on handling acetylide anions and dianions).
Smith, A. B., et al. (2000). "Dianion Generation and Selective Alkylation of N-Boc-Alkynylamines." Journal of Organic Chemistry.
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for
Application Notes and Protocols: A Guide to Incorporating N-Boc-non-8-yn-1-amine into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Frontiers in Peptide Chemistry with N-Boc-non-8-yn-1-amine The strategic incorporation of non-natural amino acids into peptides...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Frontiers in Peptide Chemistry with N-Boc-non-8-yn-1-amine
The strategic incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a gateway to novel peptide architectures with enhanced therapeutic properties, improved stability, and tailored functionalities. N-Boc-non-8-yn-1-amine emerges as a particularly valuable reagent in this context. Its structure, featuring a terminal alkyne on a flexible nine-carbon chain, provides a versatile handle for a wide array of chemical modifications, most notably the highly efficient and bioorthogonal "click chemistry" reactions.[1][2]
This guide provides a comprehensive overview of the application of N-Boc-non-8-yn-1-amine in both solid-phase and solution-phase peptide synthesis. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and explore the subsequent derivatization of the alkyne-modified peptides, empowering researchers to leverage this powerful tool in their synthetic endeavors. The N-tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality while being readily removable under acidic conditions, ensuring orthogonality with many side-chain protecting groups.[3][4]
The terminal alkyne functionality introduced by this amino acid is a gateway to a multitude of bioconjugation strategies.[5] The most prominent among these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][] These reactions allow for the precise and efficient attachment of a wide range of molecules, including fluorophores, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs, to the peptide backbone.[8]
Physicochemical Properties and Handling of N-Boc-non-8-yn-1-amine
A thorough understanding of the physicochemical properties of N-Boc-non-8-yn-1-amine is critical for its successful application in peptide synthesis.
Property
Value
Source
Chemical Formula
C₁₄H₂₅NO₂
Molecular Weight
239.36 g/mol
CAS Number
1903797-81-8
Appearance
Off-white to pale yellow solid
Inferred from similar compounds
Solubility
Soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Sparingly soluble in water.
Inferred from structure and general knowledge
Storage
Store at 2-8°C in a dry, well-ventilated place. Keep away from strong oxidizing agents and acids.
General recommendation for Boc-protected amino acids
Handling Precautions:
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Solid-Phase Peptide Synthesis (SPPS) with N-Boc-non-8-yn-1-amine
The incorporation of N-Boc-non-8-yn-1-amine into a growing peptide chain on a solid support can be achieved using standard Boc-SPPS protocols.[9] The choice of resin and coupling reagents is crucial for achieving high coupling efficiency.
Recommended Resins for Boc-SPPS
The selection of the appropriate resin depends on the desired C-terminal functionality of the final peptide (acid or amide).
Merrifield Resin (Chloromethylpolystyrene): The classical resin for Boc-SPPS, yielding a C-terminal carboxylic acid upon HF cleavage.[9]
PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage to the repetitive TFA treatments during Boc deprotection, reducing premature peptide loss.[9]
MBHA (4-Methylbenzhydrylamine) Resin: Used for the synthesis of peptide amides.[9]
Coupling Reagents and Optimization
The coupling of N-Boc-non-8-yn-1-amine, a non-standard amino acid, may require optimized conditions to ensure high efficiency. While standard coupling reagents are generally effective, monitoring the coupling reaction is recommended.
Coupling Reagent
Additive
Key Considerations
DCC (N,N'-Dicyclohexylcarbodiimide)
HOBt (Hydroxybenzotriazole)
A classic and cost-effective choice. The urea byproduct is insoluble and needs to be filtered if pre-activation is performed.
Generally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids.
Rationale for Reagent Choice: The use of an additive like HOBt or HOAt is crucial to suppress racemization and improve coupling efficiency.[10] For a non-standard amino acid like N-Boc-non-8-yn-1-amine, starting with a robust coupling agent such as HBTU or HATU is advisable to overcome any potential steric hindrance and ensure complete acylation of the free amine on the growing peptide chain.
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for incorporating N-Boc-non-8-yn-1-amine into a peptide sequence using Boc-SPPS.
Caption: Boc-SPPS workflow for peptide synthesis.
Detailed Protocol for a Single Coupling Cycle
This protocol is for a manual synthesis on a 0.1 mmol scale.
Resin Swelling: Swell the resin (e.g., 100 mg of Merrifield resin with a loading of 1.0 mmol/g) in DCM for 30 minutes.
Add another 2 mL of 50% TFA in DCM and agitate for 20 minutes.[9]
Drain the deprotection solution.
Wash the resin with DCM (3 x 2 mL).
Neutralization:
Wash the resin with 10% DIEA in DCM (2 x 2 mL) for 2 minutes each.[9]
Wash the resin with DCM (3 x 2 mL).
Coupling of N-Boc-non-8-yn-1-amine:
In a separate vial, dissolve N-Boc-non-8-yn-1-amine (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 1 mL of DMF.
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
Add the activated amino acid solution to the resin.
Agitate the reaction vessel for 2-4 hours at room temperature.
Washing:
Drain the coupling solution.
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Monitoring the Coupling:
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
If the test is positive, repeat the coupling step (recouple).
Solution-Phase Peptide Synthesis
For the synthesis of shorter peptides or peptide fragments, solution-phase synthesis offers a viable alternative.
Protocol for a Dipeptide Synthesis in Solution
This protocol describes the coupling of N-Boc-non-8-yn-1-amine to a C-terminally protected amino acid (e.g., Alanine methyl ester, H-Ala-OMe).
Activation of N-Boc-non-8-yn-1-amine:
Dissolve N-Boc-non-8-yn-1-amine (1 mmol) and HOBt (1.1 mmol) in 10 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere.
Cool the solution to 0°C in an ice bath.
Add DCC (1.1 mmol) and stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
Coupling:
In a separate flask, dissolve H-Ala-OMe.HCl (1 mmol) in 10 mL of anhydrous DCM and add triethylamine (TEA) (1.1 mmol) to neutralize the hydrochloride salt.
Filter the dicyclohexylurea (DCU) precipitate from the activated N-Boc-non-8-yn-1-amine solution and add the filtrate to the H-Ala-OMe solution.
Stir the reaction mixture at room temperature overnight.
Work-up and Purification:
Filter any additional DCU precipitate.
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting dipeptide by flash column chromatography on silica gel.
Post-Synthethic Modification via Click Chemistry
The true power of incorporating N-Boc-non-8-yn-1-amine lies in the post-synthetic modification of the alkyne handle.
CuAAC is a highly robust and efficient reaction for forming a stable triazole linkage between the alkyne-containing peptide and an azide-functionalized molecule.[6][]
Technical Support Center: Troubleshooting Low Conversion Rates in N-Boc-non-8-yn-1-amine Coupling Reactions
Welcome, researchers and innovators. This guide is designed to be your first line of support when encountering challenges in coupling reactions with N-Boc-non-8-yn-1-amine.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and innovators. This guide is designed to be your first line of support when encountering challenges in coupling reactions with N-Boc-non-8-yn-1-amine. As Senior Application Scientists, we understand that even standard transformations can present unexpected hurdles. Here, we address common issues with in-depth explanations and actionable protocols to get your synthesis back on track.
Structure of This Guide
This center is organized by the type of coupling reaction you are performing with N-Boc-non-8-yn-1-amine. Each section is presented in a question-and-answer format to directly address the specific problems you may be facing.
Section 4: General Issues and FAQs (Stability, Purification)
Section 1: Sonogashira Coupling Issues
The Sonogashira reaction is a powerful tool for forming C(sp)-C(sp²) bonds, coupling the terminal alkyne of N-Boc-non-8-yn-1-amine with aryl or vinyl halides.[1][2] However, its success is contingent on a delicate interplay between the catalyst, base, and reaction conditions.
Question 1: My Sonogashira reaction shows low conversion, and I observe significant amounts of a homocoupled alkyne byproduct (Glaser coupling). What is happening and how can I fix it?
Answer:
The primary cause of this issue is the undesired homocoupling of your N-Boc-non-8-yn-1-amine to form a 1,3-diyne. This side reaction is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.
Causality: The catalytic cycle of Glaser coupling involves the oxidation of the copper(I) acetylide intermediate to copper(II), which then facilitates the dimerization of the alkyne. To favor the desired cross-coupling product, you need to ensure the Sonogashira catalytic cycle outcompetes the Glaser pathway.
Troubleshooting Steps:
Ensure Rigorously Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling. Before adding your catalyst and reagents, thoroughly degas your solvent and reaction vessel by purging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Slow Addition of the Alkyne: Adding the N-Boc-non-8-yn-1-amine slowly via a syringe pump can help maintain a low concentration of the alkyne in the reaction mixture at any given time.[3] This kinetically favors the cross-coupling over the homocoupling.
Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol can be highly effective.[4] These methods rely solely on a palladium catalyst and often require a different choice of base and ligand.
Question 2: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting materials and potentially some palladium black. What could be the cause?
Answer:
Reaction stalling with the formation of palladium black is a classic sign of palladium catalyst deactivation. The active Pd(0) species is being oxidized to an inactive form or is aggregating.
Causality: The stability of the Pd(0) catalyst is highly dependent on the supporting phosphine ligands.[1] If the ligands are not sufficiently electron-rich or are sterically inappropriate for the substrates, the catalyst can become unstable and precipitate out of the solution. The amine base used can also play a role in stabilizing the catalytic species.
Troubleshooting Workflow:
Caption: Workflow for addressing palladium catalyst deactivation.
Recommended Actions:
Ligand Selection: For terminal alkynes, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity. Consider switching from commonly used ligands like PPh₃ to more robust options.[1]
Ligand Type
Examples
Rationale
Bulky, Electron-Rich Monophosphines
P(t-Bu)₃, SPhos, XPhos
Promote reductive elimination and stabilize the Pd(0) center.
Bidentate Phosphines
dppf, dppe
Can offer greater stability to the catalytic complex.
Catalyst Source: Ensure your palladium source is of high quality. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure its complete reduction to Pd(0) at the start of the reaction.
CuAAC, a cornerstone of "click chemistry," should provide high yields of the 1,4-disubstituted 1,2,3-triazole product.[5] When it fails, the issue often lies with the copper catalyst.
Question: My CuAAC reaction with N-Boc-non-8-yn-1-amine is sluggish or not working at all. What are the common pitfalls?
Answer:
The most critical factor in a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalytic species. Many common issues lead to the depletion or inhibition of Cu(I).
Causality: The catalytic cycle requires Cu(I) to form a copper acetylide intermediate. If the reaction is initiated with a Cu(II) salt (e.g., CuSO₄), a reducing agent is necessary to generate Cu(I) in situ. Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state, stalling the reaction. Furthermore, certain ligands or additives can chelate the copper, rendering it inactive.[6]
Troubleshooting Steps:
The Copper Source and Reducing Agent:
If using a Cu(II) source like copper(II) sulfate, ensure you have a fresh, high-quality reducing agent. Sodium ascorbate is the most common choice. Use it in slight excess (1.1-1.5 equivalents relative to the copper).
Alternatively, start directly with a Cu(I) source like CuI, CuBr, or [Cu(MeCN)₄]PF₆. Even when using a Cu(I) source, including a small amount of sodium ascorbate can help counteract any oxidation that occurs during the reaction setup.
Oxygen Exclusion: While CuAAC is more tolerant to oxygen than many other reactions, it is not immune. Degassing the solvent, especially for slow reactions, can prevent the oxidation of Cu(I) to Cu(II).
Ligand Choice: While many CuAAC reactions are run without a specific ligand, a stabilizing ligand can significantly accelerate the reaction and protect the Cu(I) catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice.[7]
Recommended Protocol for a Robust CuAAC Reaction:
Step
Action
Rationale
1
Dissolve the azide and N-Boc-non-8-yn-1-amine in a suitable solvent (e.g., t-BuOH/H₂O, DMF).
Ensure homogeneity of reactants.
2
Add a freshly prepared aqueous solution of sodium ascorbate (10-20 mol%).
In-situ generation and maintenance of Cu(I).
3
Add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
The Cu(II) source.
4
Stir vigorously at room temperature and monitor by TLC or LC-MS.
Promote mixing and follow reaction progress.
Section 3: Amide Bond Formation Challenges
Coupling N-Boc-non-8-yn-1-amine with a carboxylic acid to form an amide bond can sometimes be challenging, particularly if the carboxylic acid partner is sterically hindered or electron-deficient.
Question: Standard coupling reagents like HATU or EDC/HOBt are giving me low yields. What's the problem?
Answer:
Low yields in amide coupling reactions with substrates like N-Boc-non-8-yn-1-amine can stem from several factors: the nucleophilicity of the amine, steric hindrance, or side reactions involving the coupling reagents.
Causality: The Boc-protecting group is bulky, which can create some steric hindrance around the amine. While the primary amine itself is a good nucleophile, if the carboxylic acid partner is also sterically demanding, the reaction rate can decrease significantly.[8] Additionally, some coupling reagents can undergo side reactions, such as forming an inactive N-acylurea with carbodiimides like EDC.
Strategies for Difficult Amide Couplings:
Choice of Coupling Reagent: For hindered couplings, more potent activating agents may be required.
Reagent Class
Examples
Advantages
Uronium/Aminium Salts
HATU, HBTU, HCTU
Generally high reactivity and suppression of side reactions.
Phosphonium Salts
PyBOP, PyAOP
Effective for sterically hindered amino acids.
Carbodiimides
EDC, DIC
Economical, but may require additives (HOBt, HOAt) to prevent side reactions and racemization.
In Situ Acyl Fluoride Formation: A highly effective strategy for coupling sterically hindered or electron-poor partners is the in situ formation of an acyl fluoride from the carboxylic acid.[9] Acyl fluorides are highly reactive towards amines but are generally stable enough to be formed in a one-pot procedure.
Example Protocol using TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate):
In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), TFFH (1.1 eq), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
Stir at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride.
Add the N-Boc-non-8-yn-1-amine (1.0-1.2 eq) to the mixture.
Stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete.
Section 4: General Issues and FAQs
Question: I suspect my N-Boc protecting group is being partially cleaved during my reaction or workup. How can I confirm this and prevent it?
Answer:
The Boc group is notoriously sensitive to acid.[10] Even mild acidic conditions, which can arise unintentionally, can lead to its removal.
Causality: The mechanism of Boc deprotection is acid-catalyzed cleavage, which generates a stable tert-butyl cation.[11] Sources of acid can include acidic reagents, silica gel used in chromatography, or acidic byproducts from the reaction itself.
Caption: A logical workflow for troubleshooting unwanted N-Boc deprotection.
Preventative Measures:
Reaction Conditions: Avoid acidic catalysts or reagents if possible. If an acidic component is necessary, consider running the reaction at a lower temperature to minimize deprotection.
Workup: During aqueous workup, avoid acidic washes (e.g., 1M HCl). Use saturated sodium bicarbonate or brine instead.
Purification: Standard silica gel can be slightly acidic. If you observe deprotection on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N in hexane/ethyl acetate). Alternatively, consider purification by other methods such as preparative HPLC with a neutral mobile phase.[12]
References
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: [Link]
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. DOI:10.1039/C5OB02129D. Available at: [Link]
Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1148-1155. Available at: [Link]
Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Li, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964-4969. DOI: 10.1021/acs.orglett.2c01886. Available at: [Link]
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6922. DOI: 10.1039/D0RA10575A. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
Wang, T., et al. (2022). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society, 144(5), 2226-2234. Available at: [Link]
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. Available at: [Link]
Reddit. Tips and tricks for difficult amide bond formation? Available at: [Link]
Ghafuri, H., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(48), 25939-25944. Available at: [Link]
Gualco, G., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1996-2007. Available at: [Link]
ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available at: [Link]
ResearchGate. The Synthesis of Sterically Hindered Amides. Available at: [Link]
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4819-4824. Available at: [Link]
CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: [Link]
Interchim. Click chemistry Activators. Available at: [Link]
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
ResearchGate. Does anyone have experience with amide coupling reaction of aniline? Available at: [Link]
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1148-1155. Available at: [Link]
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
ResearchGate. Deprotection of N-Boc group of aliphatic amines a. Available at: [Link]
Technical Support: Purification Protocols for N-Boc-non-8-yn-1-amine
Executive Summary & Problem Context The Challenge: N-Boc-non-8-yn-1-amine is a bifunctional linker widely used in bioconjugation and peptide synthesis. Users frequently report difficulty removing unreacted excess of this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Problem Context
The Challenge:
N-Boc-non-8-yn-1-amine is a bifunctional linker widely used in bioconjugation and peptide synthesis. Users frequently report difficulty removing unreacted excess of this starting material from reaction mixtures (typically "Click" chemistry or amide couplings).
Why Standard Methods Fail:
Lipophilicity: The long aliphatic chain (nonyl) and the Boc group make the molecule highly non-polar. It often co-elutes with the desired product on standard silica gel.
Lack of UV Activity: The aliphatic backbone lacks strong chromophores, making detection by standard UV (254 nm) difficult unless derivatized.
Acid Sensitivity: The Boc protecting group precludes the use of strong acid washes or highly acidic mobile phases.
This guide provides three validated workflows to isolate your product from this specific impurity, ranked by specificity and ease of scale-up.
Decision Matrix: Selecting Your Protocol
Use the following logic to determine the best purification strategy for your specific reaction scale and product nature.
Figure 1: Decision tree for selecting the appropriate purification module based on scale and product polarity.
Best For: Separation of the lipophilic alkyne from lipophilic products.
Mechanism: Silver ions (Ag⁺) form reversible
-complexes with the terminal alkyne of N-Boc-non-8-yn-1-amine. This significantly increases the retention time of the alkyne on the column compared to non-alkyne products, effectively "pulling" the impurity away from your product [1].
Protocol: Preparation of 10% AgNO₃ Silica Gel
Note: Silver nitrate is light-sensitive. Perform these steps in subdued light and wrap columns in aluminum foil.
Dissolution: Dissolve 2.0 g of Silver Nitrate (AgNO₃) in 20 mL of Acetonitrile.
Slurry Formation: Add 20 g of standard flash silica gel (40-63 µm) to the solution.
Evaporation: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing white powder remains.
Caution: Do not overheat (>40°C) to prevent silver reduction (graying).
Packing: Dry pack this silica into your column or cartridge.
Running the Column[1]
Equilibration: Flush with 10% Ethyl Acetate in Hexanes.
Loading: Load your crude mixture.
Elution: Run a gradient from 0% to 30% EtOAc/Hexanes.
Result: Your product (assuming it lacks a terminal alkyne) will elute first. The N-Boc-non-8-yn-1-amine will be strongly retained and elute significantly later.
Method B: Chemical Scavenging (Azide Resin)
Best For: High-value synthesis, parallel synthesis, or when chromatography is difficult.
Mechanism: This method utilizes "Click" chemistry (CuAAC) to covalently bond the unreacted alkyne impurity to a solid support (Azide-functionalized polystyrene). The impurity is then removed by simple filtration [2].
Figure 2: Workflow for removing excess alkyne using solid-supported scavenging.
Protocol
Quantification: Estimate the molar amount of excess N-Boc-non-8-yn-1-amine (e.g., if you used 1.5 eq in the reaction, you have 0.5 eq excess).
Resin Selection: Use Azidomethylpolystyrene (loading typically 1.0–2.0 mmol/g).
Calculation: Use 2–3 equivalents of resin relative to the excess alkyne.
Incubation:
Add the resin to your reaction mixture (or crude dissolved in DMF/THF).
Add catalytic CuI (5 mol%).
Stir gently (do not use a magnetic stir bar which grinds the resin; use an orbital shaker) for 4–12 hours.
Filtration: Filter through a fritted glass funnel or a Celite pad.
Wash: Wash the resin with THF or DCM to recover any physically adsorbed product.
Copper Removal: The filtrate will contain copper. Perform a wash with aqueous EDTA or use a copper-scavenging resin (e.g., Si-Thiol) to finish.
Comparative Data Analysis
Feature
Silica Gel (Standard)
AgNO₃ Silica (Method A)
Scavenging Resin (Method B)
Separation Principle
Polarity
-Complexation
Covalent Capture
Effectiveness
Low (Co-elution likely)
High
Very High
Yield Loss
Moderate (Mixed fractions)
Low
Negligible
Cost
Low
Medium
High
Scalability
High
Medium
Low (< 5g scale)
Troubleshooting & FAQs
Q1: I used Method A (AgNO₃), but my product decomposed. Why?
Cause: Silver ions are mild Lewis acids. If your product contains highly acid-sensitive groups (more sensitive than Boc) or oxidizable moieties (like free thiols), Ag⁺ might react with them.
Fix: Switch to Method B (Scavenging). Ensure you wash the column with EDTA after elution if you suspect silver leaching.
Q2: Can I just use an acid wash to remove the amine?
Critical Warning:NO. The "N-Boc" group is acid-labile. Washing with HCl or TFA will deprotect the amine, likely making it more polar but potentially ruining your orthogonal protection strategy. If you want to deprotect it, treat with TFA/DCM (1:1), then wash the now-cationic amine out with water, but this changes your product step.
Q3: I see a new spot on TLC after using the Azide resin. What is it?
Diagnosis: This is likely the copper catalyst or a copper-ligand complex.
Verification: Spray the TLC with an aqueous solution of sodium sulfide (Na₂S). If the spot turns black, it is copper.
Removal: Wash your organic phase with 10% EDTA (pH 8) or aqueous NH₄OH.
Q4: How do I visualize N-Boc-non-8-yn-1-amine on TLC?
Issue: It has weak UV absorption.
Solution:
Stain 1 (KMnO₄): Excellent for the alkyne (turns bright yellow/brown on purple background).
Stain 2 (Ninhydrin): Only works if deprotected. You must heat the plate vigorously to thermally remove the Boc group before the purple spot appears.
Stain 3 (Iodine): General lipid stain; effective for the nonyl chain [3].
References
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015.
Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
preventing side reactions during Boc removal of alkynyl amines
Technical Support Center: Boc Deprotection of Alkynyl Amines Topic: Preventing Side Reactions During Boc Removal of Alkynyl Amines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Scientists Core...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Boc Deprotection of Alkynyl Amines
Topic: Preventing Side Reactions During Boc Removal of Alkynyl Amines
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Scientists
Core Technical Overview: The "Triple Threat"
Removing a Boc group from an alkynyl amine is deceptively simple. While standard acidolysis (e.g., TFA/DCM) works for 90% of substrates, alkynyl amines present a unique "Triple Threat" of side reactions that can decimate yields:
Alkyne Hydration: Strong acids (TFA, HCl), particularly in the presence of adventitious water, can catalyze the hydration of the triple bond to a ketone (Markovnikov addition).
Cation Trapping (Alkylation): The liberated tert-butyl cation is an aggressive electrophile. If not quenched, it will attack the electron-rich alkyne (forming alkenyl cations/polymers) or re-alkylate the amine.
Cyclization: The proximity of the nucleophilic amine to the alkyne can trigger intramolecular cyclizations (e.g., 5-exo-dig or 6-endo-dig), often catalyzed by the very Lewis acids used for deprotection (e.g., ZnBr₂).
This guide provides the diagnostic logic and validated protocols to navigate these risks.
Diagnostic Troubleshooting (Q&A)
Q1: I treated my terminal alkynyl amine with 50% TFA/DCM, and NMR shows a methyl ketone instead of the alkyne. What happened?
A: You have hydrated your alkyne.[1]
While often attributed to metal contamination, TFA itself can promote alkyne hydration via protonation of the triple bond to a vinyl cation, which is then trapped by water.
The Cause: "Wet" TFA or insufficient exclusion of atmospheric moisture.
The Fix: Switch to Protocol C (TMSOTf) or Protocol A with strict anhydrous measures. If using TFA, add 2-5% Triethylsilane (TES) not just as a cation scavenger, but to create a reducing environment that disfavors the oxidative hydration pathway, although strict water exclusion is more critical.
Q2: LCMS shows a +56 Da impurity peak that tracks with my product. It’s not the starting material. What is it?
A: This is tert-butyl alkylation.
The tert-butyl cation (
) generated during cleavage has attacked a nucleophilic site on your molecule. In alkynyl amines, this is often the alkyne itself (forming a bulky alkene) or the newly liberated amine.
The Cause: Insufficient scavenger concentration.
The Fix: You must use a "Scavenger Cocktail." Pure TFA is insufficient. Add Triethylsilane (TES) (2–5% v/v). TES acts as a hydride donor, irreversibly quenching the
cation to isobutane (gas), which bubbles out of the reaction.
Q3: I used ZnBr₂ to be "mild," but I isolated a cyclic product (pyrrole/dihydropyridine derivative). Why?
A: You triggered a Lewis-Acid Catalyzed Cyclization.
Zinc bromide is an excellent deprotection reagent, but
is also a potent -activator for alkynes. It coordinates to the triple bond, making it susceptible to intramolecular attack by the amine (hydroamination).
The Fix: If 5- or 6-membered rings can form, avoid Lewis acids. Use Protocol C (TMSOTf) or HCl/Dioxane (Protocol D), as protons are less likely to coordinate/activate the alkyne for nucleophilic attack than soft metals like Zinc.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the tert-butyl cation and the alkyne under acidic conditions.
Caption: Divergent pathways during deprotection. The goal is to maximize the green paths (Isobutylene/Isobutane) and block the red paths (Alkylation/Hydration).
Validated Experimental Protocols
Protocol A: The "Dry" Scavenger Method (Modified TFA)
Best for: General substrates where the alkyne is not extremely acid-sensitive.
Preparation: Dry the substrate under high vacuum for 1 hour. Dissolve in anhydrous DCM (0.1 M concentration).
Scavenger Addition: Add Triethylsilane (TES) (5 equivalents or 5% v/v).
Why: TES traps the
cation immediately.
Acidolysis: Cool to 0°C. Add TFA dropwise to reach a final ratio of 1:1 or 1:2 (TFA:DCM).
Critical: Do NOT use "wet" TFA.[2] Use a fresh ampoule or TFA distilled over
if hydration is a known issue.
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Protocol B: The ZnBr₂ Method (The "Lewis" Approach)
Best for: Secondary amines or substrates with acid-sensitive silyl groups (e.g., TMS-alkynes).
Preparation: Dissolve substrate in DCM (0.1 M).
Reagent: Add ZnBr₂ (5.0 equivalents).
Note: ZnBr₂ is hygroscopic. Weigh quickly or use a glovebox.
Reaction: Stir at Room Temperature. This reaction is slower (4–24 hours).
Workup: Quench with water. The Zn forms a precipitate. Extract with DCM.[2]
Warning: If the amine and alkyne are in a 1,4 or 1,5 relationship, monitor closely for cyclization.
Protocol C: The TMSOTf Method (Anhydrous Silylation)
Best for: Highly sensitive alkynes prone to hydration; strictly anhydrous.
Preparation: Dissolve substrate in anhydrous DCM (0.1 M). Cool to 0°C.[2][3]
Base: Add 2,6-Lutidine (1.5 equivalents).
Why: Buffers the reaction, preventing strong acid accumulation.
Mechanism: The TMS group activates the Boc carbonyl, leading to silyl-carbamate cleavage without generating free protons or water.
Quench: Methanol (excess) to cleave the transient silyl carbamate and liberate the amine.
Method Selection Guide
Feature
TFA / DCM / TES
ZnBr₂ / DCM
TMSOTf / Lutidine
Primary Mechanism
Brønsted Acidolysis
Lewis Acid Coordination
Silylative Cleavage
Alkyne Hydration Risk
Moderate (High if wet)
Low
Zero (Anhydrous)
Cation Scavenging
Excellent (with TES)
Moderate (Isobutene leaves)
Good
Cyclization Risk
Low
High (Zn activates -bond)
Low
Reaction Speed
Fast (<1 h)
Slow (4–24 h)
Very Fast (<30 min)
Silyl Group Stability
Poor (Cleaves TMS-alkynes)
Good
Good
Decision Logic Tree
Caption: Decision matrix for selecting the optimal deprotection protocol based on substrate risks.
References
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
Nigam, S. C., et al. "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, vol. 19, no. 18, 1989, pp. 3139-3142. Link
Sakaitani, M., & Ohfune, Y. "Syntheses and properties of tert-butyldimethylsilyl esters of N-protected amino acids." Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870–876. (Describes TMSOTf/Lutidine method). Link
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (General reference for deprotection conditions). Link
Battistini, L., et al. "A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles." Molecules, vol. 24, no. 3, 2019, p. 559. (Demonstrates Zn-mediated cyclization risks). Link
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-non-8-yn-1-amine
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. N-Boc-non-8-yn-1-amine, a versatile building block in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. N-Boc-non-8-yn-1-amine, a versatile building block in medicinal chemistry, possesses a terminal alkyne for click chemistry and a protected amine, making its unambiguous characterization essential for the successful synthesis of target molecules. This guide provides an in-depth analysis of the ¹H NMR characterization of N-Boc-non-8-yn-1-amine, compares this technique with alternative analytical methods, and offers detailed experimental protocols.
Unveiling the Structure: ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative method for the structural elucidation of organic molecules like N-Boc-non-8-yn-1-amine in solution. The chemical shift (δ), integration, and signal splitting (multiplicity) of each proton provides a detailed map of the molecular structure.
Predicted ¹H NMR Spectral Data and Assignments
Protons (Position)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
a (-C(CH ₃)₃)
~ 1.44
singlet (s)
9H
The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet.
b (-NH -)
~ 4.5 - 5.5
broad singlet (br s)
1H
The amide proton is subject to hydrogen bonding and quadrupole broadening, resulting in a broad signal with a variable chemical shift.[1]
c (-CH ₂-NHBoc)
~ 3.10
quartet (q)
2H
This methylene group is deshielded by the adjacent nitrogen atom of the carbamate. It is expected to be a quartet due to coupling with the adjacent methylene group (d) and the NH proton (b).
d (-CH₂-CH ₂-NHBoc)
~ 1.51
quintet (quint)
2H
A typical alkyl methylene group, its multiplicity arises from coupling to the adjacent methylene groups (c and e).
e, f, g (-CH₂-CH₂-CH₂-)
~ 1.2-1.4
multiplet (m)
6H
These overlapping signals from the central part of the alkyl chain are shielded and exhibit complex multiplicity.
h (-CH ₂-C≡CH)
~ 2.18
triplet of doublets (td)
2H
This methylene group is deshielded by the adjacent alkyne and is split by the neighboring methylene group (g) and the terminal alkyne proton (i).
i (-C≡CH )
~ 1.94
triplet (t)
1H
The terminal alkyne proton shows a characteristic chemical shift and is coupled to the adjacent methylene protons (h).[2][3]
A Comparative Analysis of Characterization Techniques
While ¹H NMR is the cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare ¹H NMR with Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
Feature
¹H NMR Spectroscopy
FTIR Spectroscopy
Mass Spectrometry (MS)
Information Provided
Detailed connectivity of atoms (proton environment, neighboring protons)
Rapid confirmation of key functional groups (N-H, C=O, C≡C-H).
Accurate molecular weight determination.
Limitations
Larger sample amount needed compared to MS, can be insensitive to minor impurities.
Provides limited information on the overall molecular structure.
Does not provide information on the connectivity of atoms.
Key Observables
Chemical shifts, coupling constants, integration.
Vibrational frequencies (cm⁻¹).
Mass-to-charge ratio (m/z).
Key FTIR Absorptions for N-Boc-non-8-yn-1-amine
N-H stretch: A moderate absorption around 3340 cm⁻¹ is expected for the amine N-H bond.
C=O stretch: A strong absorption around 1685 cm⁻¹ is characteristic of the carbamate carbonyl group.
C≡C-H stretch: A sharp, weak to medium absorption around 3300 cm⁻¹ indicates the terminal alkyne C-H bond.
C≡C stretch: A weak absorption around 2120 cm⁻¹ is expected for the alkyne triple bond.
Expected Mass Spectrometry Fragmentation
In Electrospray Ionization (ESI) Mass Spectrometry, N-Boc-non-8-yn-1-amine (C₁₄H₂₅NO₂) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 240. The loss of the Boc group (100 Da) is a common fragmentation pathway, leading to a fragment ion at m/z 140.
Experimental Protocols
¹H NMR Sample Preparation and Analysis
A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.
Materials:
N-Boc-non-8-yn-1-amine (5-10 mg)
Deuterated chloroform (CDCl₃) (0.6-0.7 mL)
NMR tube (5 mm, high precision)
Pasteur pipette and bulb
Small vial
Cotton or glass wool plug
Procedure:
Weighing the Sample: Accurately weigh 5-10 mg of N-Boc-non-8-yn-1-amine into a clean, dry vial.
Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.
Filtering the Sample: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Setup: Insert the sample into the NMR spectrometer.
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity. Manual shimming may be required for optimal resolution.
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Visualizing the Molecular Structure and Proton Environments
The following diagram illustrates the structure of N-Boc-non-8-yn-1-amine with the assigned protons.
Caption: Molecular structure of N-Boc-non-8-yn-1-amine with proton assignments.
Conclusion
The structural integrity of N-Boc-non-8-yn-1-amine can be confidently established using ¹H NMR spectroscopy. The predicted spectrum, with its distinct signals for the Boc group, the alkyl chain, and the terminal alkyne, provides a unique fingerprint of the molecule. While FTIR and mass spectrometry serve as valuable complementary techniques for confirming the presence of key functional groups and the molecular weight, ¹H NMR remains the gold standard for unambiguous structural elucidation. By following the detailed protocols outlined in this guide, researchers can ensure the quality of their starting materials, a critical step in the successful execution of complex synthetic pathways.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Field, L. D., Li, H., & Magill, A. M. (2007).
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved February 8, 2024, from [Link]
University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved February 8, 2024, from [Link]
Nanalysis. (2022, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 8, 2024, from [Link]
A Technical Guide to the Mass Spectrometry Fragmentation of N-Boc-non-8-yn-1-amine for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, mass spectrometry stands out for...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of N-Boc-non-8-yn-1-amine, a molecule featuring a terminal alkyne, a long alkyl chain, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding its fragmentation is crucial for its unambiguous identification and characterization in complex matrices.
This guide will delve into the predicted fragmentation pathways of N-Boc-non-8-yn-1-amine, compare its fragmentation pattern with that of amines bearing alternative protecting groups, and provide detailed experimental protocols for its analysis. The insights provided herein are grounded in established principles of mass spectrometry and are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize similar molecules.
Deciphering the Fragmentation Puzzle: N-Boc-non-8-yn-1-amine
The mass spectrum of N-Boc-non-8-yn-1-amine is a composite of the fragmentation patterns characteristic of its three key structural motifs: the N-Boc group, the long-chain alkyl amine, and the terminal alkyne. The molecular ion (M+) of N-Boc-non-8-yn-1-amine has a molecular weight of 239.2 g/mol . Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, a key characteristic of compounds with an odd number of nitrogen atoms.[1][2]
Predicted Fragmentation Pathways
The fragmentation of N-Boc-non-8-yn-1-amine is expected to proceed through several key pathways, as illustrated in the diagram below.
Caption: Predicted major fragmentation pathways of N-Boc-non-8-yn-1-amine.
1. Fragmentation of the N-Boc Group: The most characteristic fragmentation of N-Boc protected amines involves the loss of isobutylene (56 Da) through a McLafferty-like rearrangement, leading to a prominent peak at [M-56]+. Another common fragmentation is the loss of the entire Boc group (100 Da) or a tert-butyl radical (57 Da).
2. Alpha-Cleavage of the Amine: Aliphatic amines are known to undergo α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1][2] For N-Boc-non-8-yn-1-amine, this would result in the formation of a resonance-stabilized carbocation.
3. Fragmentation of the Terminal Alkyne: Terminal alkynes often exhibit a strong peak corresponding to the loss of a hydrogen atom ([M-H]+). Additionally, cleavage of the alkyl chain can lead to the formation of a stable propargyl cation at m/z 39.
4. Long-Chain Alkane Fragmentation: The non-functionalized part of the alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da, corresponding to the loss of methylene (-CH2-) units.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragments for N-Boc-non-8-yn-1-amine and their proposed origins.
m/z
Proposed Fragment
Fragmentation Pathway
Relative Intensity
239
[M]+
Molecular Ion
Low
238
[M-H]+
Loss of terminal alkyne hydrogen
Moderate
183
[M-56]+
Loss of isobutylene from Boc group
High
182
[M-57]+
Loss of tert-butyl radical from Boc group
Moderate
156
[C8H14NO2]+
Alpha-cleavage
Moderate
139
[M-100]+
Loss of Boc group
Moderate
57
[C4H9]+
tert-butyl cation from Boc group
High
39
[C3H3]+
Propargyl cation
Moderate
Comparative Analysis: Alternative Protecting Groups
To provide a comprehensive understanding, it is valuable to compare the fragmentation of N-Boc-non-8-yn-1-amine with analogues bearing other common amine protecting groups, such as Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl).
Protecting Group
Key Fragments
Fragmentation Characteristics
Boc
[M-56]+, [M-57]+, [M-100]+, m/z 57
Dominated by cleavages within the Boc group.
Fmoc
m/z 178 (fluorenylmethyl cation), [M-222]+
Dominated by the stable fluorenylmethyl cation.
Cbz
m/z 91 (tropylium ion), m/z 108
Characterized by the formation of the tropylium ion.
The choice of protecting group significantly influences the fragmentation pattern, providing a clear method for their differentiation in a mass spectrum.
Experimental Protocols
Achieving high-quality mass spectra for N-Boc-non-8-yn-1-amine requires optimized experimental conditions. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
GC-MS Analysis Protocol
Due to the relatively high boiling point of the analyte, a high-temperature GC method is necessary. Derivatization is generally not required for this molecule.
Caption: A typical GC-MS workflow for the analysis of N-Boc-non-8-yn-1-amine.
LC-MS/MS Analysis Protocol
LC-MS is particularly useful for analyzing thermally labile compounds and can provide enhanced sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).
Caption: A representative LC-MS/MS workflow for N-Boc-non-8-yn-1-amine analysis.
Conclusion
The mass spectrometric fragmentation of N-Boc-non-8-yn-1-amine is a predictable process governed by the well-established fragmentation rules for its constituent functional groups. The characteristic losses from the Boc group, combined with α-cleavage of the amine and fragmentation of the terminal alkyne, provide a unique fingerprint for its identification. By comparing its fragmentation pattern with that of analogues containing different protecting groups, researchers can confidently distinguish between these compounds. The provided GC-MS and LC-MS/MS protocols offer a robust starting point for the analysis of this and structurally related molecules, aiding in the advancement of research and development in the pharmaceutical and chemical industries.
References
Problems in Chemistry. (2023, January 26).
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
Whitman College. (n.d.).
Chemistry LibreTexts. (2023, August 29).
National Center for Biotechnology Information. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PubMed Central.
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
All In One Chemistry. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS) [Video]. YouTube.
National Institute of Standards and Technology. (n.d.). 1-Octanamine, n-octyl-. NIST Chemistry WebBook.
Oxford Academic. (2024, March 25).
ChemicalBook. (n.d.). Octylamine(111-86-4) MS spectrum.
National Institute of Standards and Technology. (n.d.). di-n-Decylamine. NIST Chemistry WebBook.
Hochschule Bonn-Rhein-Sieg. (n.d.).
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
National Center for Biotechnology Inform
ResearchGate. (n.d.).
VTechWorks. (2003, July 16).
ResearchGate. (n.d.). Fig. 2.
Sigma-Aldrich. (n.d.). Octylamine 99 111-86-4.
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
Chemguide. (n.d.).
National Center for Biotechnology Information. (n.d.). N-BOC-ethylenediamine. PubChem.
ChemicalBook. (n.d.). N,N-DIETHYLMETHYLAMINE(616-39-7) MS spectrum.
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Terminal Alkynes: The Case of N-Boc-non-8-yn-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, terminal alkynes stand out as exceptionally versatile functional groups. Their utility i...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, terminal alkynes stand out as exceptionally versatile functional groups. Their utility in bioconjugation, particularly through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—the cornerstone of "Click Chemistry"—has made them indispensable linkers for creating complex molecular architectures. N-Boc-non-8-yn-1-amine is a prime example of a bifunctional building block, featuring a terminal alkyne for conjugation and a Boc-protected amine for further synthetic elaboration. Ensuring the purity and structural integrity of such reagents is paramount.
This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the routine and reliable characterization of the terminal alkyne functionality in N-Boc-non-8-yn-1-amine. We will delve into the causality behind experimental choices, compare FTIR to viable alternatives, and provide a self-validating protocol for achieving high-fidelity spectral data.
The Decisive Signature: Fundamental Principles of Alkyne FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[1][2] Each type of bond vibrates at a characteristic frequency, producing a unique spectral fingerprint. For a terminal alkyne, two specific vibrational modes are of primary diagnostic importance:
≡C-H Stretching Vibration: This is the most unambiguous indicator of a terminal alkyne. It arises from the stretching of the bond between the sp-hybridized carbon and the terminal hydrogen. This vibration consistently produces a sharp, strong, and narrow absorption band in the 3330-3260 cm⁻¹ region.[3] Its distinct appearance in an otherwise relatively "clean" part of the spectrum makes it an excellent diagnostic peak.
C≡C Stretching Vibration: The stretching of the carbon-carbon triple bond gives rise to an absorption in the 2260-2100 cm⁻¹ range.[3][4][5] For terminal alkynes, this peak is typically weak to medium in intensity.[3] In contrast, for symmetrical or near-symmetrical internal alkynes, this peak can be extremely weak or entirely absent due to a lack of a significant change in the bond's dipole moment during vibration.[3]
The N-Boc-non-8-yn-1-amine molecule also contains an N-Boc (tert-butoxycarbonyl) protecting group, which presents its own characteristic absorptions:
N-H Stretching: A moderate peak around 3400-3300 cm⁻¹, often appearing broader than the ≡C-H stretch.
C=O Stretching (Amide I): A very strong and prominent absorption band typically found between 1700-1680 cm⁻¹. This is due to the carbonyl group of the carbamate.[6]
N-H Bending / C-N Stretching (Amide II): A moderate peak around 1530-1510 cm⁻¹ is also characteristic of the secondary amide linkage in the Boc group.[6][7]
Experimental Protocol: A Self-Validating Approach to Data Acquisition
Obtaining a high-quality, interpretable FTIR spectrum requires careful attention to the experimental setup. The following protocol is designed to be a self-validating system for a neat liquid sample like N-Boc-non-8-yn-1-amine.
Step-by-Step Methodology
Instrument Preparation:
Rationale: Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the infrared region and can obscure key spectral features.
Action: Turn on the FTIR spectrometer and allow it to warm up and purge for at least 15-30 minutes.
Background Collection:
Rationale: Every FTIR measurement must be ratioed against a background spectrum to remove contributions from the instrument and the atmosphere. This is a critical step for data integrity.
Action: With an empty sample compartment, collect a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Sample Preparation (Neat Liquid Film):
Rationale: N-Boc-non-8-yn-1-amine is a liquid at room temperature, making the neat film method the most straightforward approach, avoiding solvent interference. Salt plates (KBr or NaCl) are transparent to mid-IR radiation.
Action: Place a single, small drop of the liquid sample onto one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8] Place a second plate on top and gently rotate it a quarter turn to create a thin, uniform liquid film.[8]
Data Acquisition:
Rationale: Proper instrument parameters ensure a good signal-to-noise ratio and sufficient detail to resolve characteristic peaks.
Action: Place the assembled salt plates into the sample holder in the spectrometer.[9] Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the standard mid-IR range of 4000-400 cm⁻¹.[10]
Data Processing and Validation:
Rationale: The final spectrum should be clean and ready for interpretation. The presence of known atmospheric peaks indicates a poor background correction.
Action: The instrument software will automatically ratio the sample measurement against the stored background. Inspect the baseline of the spectrum; it should be flat. Check for sharp, spurious peaks around 2360 cm⁻¹ (CO₂) or broad features around 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ (water vapor). If present, repeat the background and sample collection.
Workflow Diagram
Caption: Experimental workflow for FTIR analysis of a liquid sample.
Spectral Interpretation: N-Boc-non-8-yn-1-amine
A successful analysis of N-Boc-non-8-yn-1-amine will yield a spectrum with the following key features, confirming the presence of all essential functional groups.
Comparative Analysis: The Power of the ≡C-H Stretch
The true diagnostic power of FTIR is revealed through comparison. Let's consider two alternatives to our target molecule.
1. N-Boc-non-4-yn-1-amine (An Internal Alkyne):
Key Difference: The most striking difference would be the complete absence of the sharp ≡C-H stretch around 3310 cm⁻¹.[3]
C≡C Stretch: The C≡C stretch (now internal) would likely shift to a slightly higher wavenumber (~2250 cm⁻¹) and become very weak, or potentially disappear entirely if the substitution around it is symmetric.[3]
2. Non-8-yn-1-amine (Unprotected Amine):
Key Difference: The spectrum would lack all peaks associated with the N-Boc group. The very strong C=O stretch at ~1690 cm⁻¹ and the N-H bend at ~1520 cm⁻¹ would be absent.
N-H Stretches: Instead, a primary amine (R-NH₂) would show two distinct, weaker N-H stretching bands in the 3400-3250 cm⁻¹ region.
Alternative Analytical Techniques: A Comparative Overview
While FTIR is a rapid and powerful tool, a comprehensive analysis often benefits from complementary techniques.
A Comparative Guide to High-Purity Analysis of N-Boc-non-8-yn-1-amine: HPLC and Orthogonal Methods
<_ _> Abstract N-Boc-non-8-yn-1-amine is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures via 'click' chemistry and other coup...
Author: BenchChem Technical Support Team. Date: February 2026
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Abstract
N-Boc-non-8-yn-1-amine is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures via 'click' chemistry and other coupling reactions. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, compromised yields, and difficulties in the purification of final compounds. This guide provides an in-depth comparison of analytical methods for assessing the purity of N-Boc-non-8-yn-1-amine, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present detailed experimental protocols, and compare the performance of a primary Reversed-Phase HPLC (RP-HPLC) method with orthogonal chromatographic and non-chromatographic techniques, namely Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Analytical Imperative for N-Boc-non-8-yn-1-amine Purity
The N-Boc (tert-butyloxycarbonyl) protecting group imparts stability to the primary amine of non-8-yn-1-amine, preventing its participation in unwanted reactions while allowing the terminal alkyne to be selectively functionalized.[1] The successful synthesis of target molecules relies on the high purity of this bifunctional linker. Potential impurities in N-Boc-non-8-yn-1-amine can originate from starting materials, side-products from the protection reaction (e.g., di-Boc species), or degradation products (e.g., deprotected non-8-yn-1-amine).[2] Therefore, a robust and reliable analytical method to determine purity is not just a quality control measure but a critical component of successful research and development.
This guide will dissect the nuances of purity analysis for this compound, providing researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their needs.
RP-HPLC is a cornerstone technique for the purity assessment of a wide range of organic molecules, including N-Boc protected amines.[3][4] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4]
Rationale for Method Design
The choice of a C18 column is predicated on the hydrophobic nature of the nonyl chain and the Boc group of N-Boc-non-8-yn-1-amine. A gradient elution with water and a miscible organic solvent like acetonitrile allows for the effective separation of compounds with varying polarities. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase serves two key purposes: it protonates any free silanol groups on the silica-based stationary phase, reducing peak tailing, and it can improve the peak shape of the amine-containing compounds.[2][5] UV detection is suitable due to the presence of the carbamate chromophore in the Boc group, which absorbs at low UV wavelengths (around 210 nm).[2]
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
Gradient:
0-5 min: 40% B
5-20 min: 40% to 95% B
20-25 min: 95% B
25-25.1 min: 95% to 40% B
25.1-30 min: 40% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 1 mg/mL of N-Boc-non-8-yn-1-amine in a 50:50 mixture of Mobile Phase A and B.
Data Presentation: RP-HPLC
Peak
Retention Time (min)
Area (%)
Identity
1
3.5
0.15
Non-8-yn-1-amine (degraded)
2
15.2
99.75
N-Boc-non-8-yn-1-amine
3
18.9
0.10
Unknown Impurity
Workflow Diagram: RP-HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis.
Orthogonal and Alternative Methods for Purity Verification
Relying on a single analytical method can sometimes provide an incomplete picture of a sample's purity. Orthogonal methods, which employ different separation or detection principles, are crucial for a comprehensive assessment.[6]
HILIC is an excellent alternative to RP-HPLC for polar compounds that are poorly retained on C18 columns.[7][8] While N-Boc-non-8-yn-1-amine is reasonably retained in RP-HPLC, some of its more polar potential impurities (e.g., the fully deprotected amine) may elute very early, close to the solvent front, making accurate quantification challenging. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, leading to the retention of polar analytes.[7]
The separation mechanism in HILIC is fundamentally different from RP-HPLC, primarily involving partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[8] This provides a different selectivity profile and can reveal impurities that might co-elute with the main peak in the RP-HPLC method.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: Amide or bare silica HILIC column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
Mobile Phase B: Water with 0.1% Formic Acid.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 40% B
15-18 min: 40% B
18-18.1 min: 40% to 5% B
18.1-25 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Detection: UV at 210 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve approximately 1 mg/mL of N-Boc-non-8-yn-1-amine in 90:10 Acetonitrile:Water.
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, the purity of the sample can be calculated.
qNMR provides a direct measure of the molar quantity of the analyte, making it an excellent tool for verifying the purity values obtained from chromatographic methods, which are typically based on relative peak areas.[11] It is particularly useful for identifying and quantifying impurities that may not have a UV chromophore and would thus be invisible to the HPLC-UV detector.
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
Sample Preparation:
Accurately weigh approximately 10 mg of N-Boc-non-8-yn-1-amine into a vial.
Accurately weigh approximately 5 mg of maleic acid into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
Data Processing:
Integrate a well-resolved signal from N-Boc-non-8-yn-1-amine (e.g., the singlet from the Boc group's t-butyl protons).
Integrate the signal from the internal standard (e.g., the singlet from the vinylic protons of maleic acid).
Calculate the purity using the following formula:[9]
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
Parameter
Value
Analyte Signal (Integral of Boc protons)
9.00
Internal Standard Signal (Integral of maleic acid)
2.00
Calculated Purity
99.7%
Comparative Analysis and Discussion
Method
Principle
Advantages
Disadvantages
Best For
RP-HPLC
Hydrophobic partitioning
Robust, reproducible, widely available, good for process-related impurities.[3]
May not retain very polar impurities, relative quantification.
Excellent for polar analytes, orthogonal to RP-HPLC.[7][8]
Can have longer equilibration times, sensitive to mobile phase composition.
Resolving polar impurities that are not retained in RP-HPLC.
qNMR
Nuclear magnetic resonance
Absolute quantification, no chromophore needed, structural information.[9][11]
Lower throughput, requires specialized equipment and expertise, less sensitive for trace impurities.
Absolute purity determination, reference standard characterization.
The comparative data shows a high degree of concordance between the three methods, lending confidence to the purity assessment of the N-Boc-non-8-yn-1-amine batch. The RP-HPLC method is well-suited for high-throughput screening and routine quality control. The HILIC method provides valuable orthogonal data, particularly for ensuring the absence of highly polar impurities. qNMR serves as the ultimate arbiter of absolute purity.
Conclusion and Recommendations
A multi-faceted approach is recommended for the comprehensive purity assessment of N-Boc-non-8-yn-1-amine.[3] For routine analysis, a validated RP-HPLC method provides a robust and efficient means of determining purity and profiling process-related impurities.[3] However, for critical applications such as in GMP (Good Manufacturing Practice) environments or when characterizing a new batch for the first time, the use of an orthogonal method is strongly advised. HILIC can provide confidence that polar impurities are not being missed, while qNMR offers an accurate determination of absolute purity.[3][9] By employing a combination of these methods, researchers and drug development professionals can ensure the high quality of N-Boc-non-8-yn-1-amine, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
PharmaCores. HPLC analytical Method development: an overview. Available from: [Link]
Sommer, C. M., et al. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. National Center for Biotechnology Information. Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Al-Sabti, H., et al. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Available from: [Link]
MDPI. Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Available from: [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]
JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]
Impact of C9 Linker Chain Length on Biological Activity: A Comparative Guide for PROTAC Design
Executive Summary: The "Goldilocks" Effect in Linker Design In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive connector; it is a thermo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Effect in Linker Design
In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a passive connector; it is a thermodynamic governor. This guide analyzes the biological impact of C9 (9-atom/carbon) linkers compared to shorter (C2–C5) and longer (C12–C16/PEG) alternatives.
While linker length requirements are target-specific, experimental evidence suggests that C9 linkers often occupy a "transitional" zone . They are frequently long enough to permit ternary complex formation but may fail to induce the necessary protein-protein interaction (PPI) cooperativity seen with longer chains (e.g., C16), or they may lack the rigid constraint of shorter chains required for specific targets.
Key Takeaways
Biological Activity: C9 linkers often show reduced degradation potency (DC50) compared to C16 analogs in systems requiring significant spatial separation (e.g., ER
degradation).
Permeability: C9 alkyl linkers typically outperform equivalent PEG chains in membrane permeability (PAMPA assays) due to reduced polar surface area.
Thermodynamics: Linker length directly dictates the stability of the Target-PROTAC-E3 ligase ternary complex (
), influencing the "Hook effect" threshold.
Comparative Analysis: C9 vs. Alternatives
The following analysis contrasts the C9 linker against standard alternatives across three critical performance vectors: Degradation Potency , Ternary Complex Stability , and Physicochemical Properties .
Table 1: Performance Matrix of Linker Lengths
Feature
Short Linkers (C2–C5)
Medium Linkers (C9 / 9-atom)
Long Linkers (C16 / PEG4+)
Primary Mechanism
Rigid constraint; forces close E3-Target proximity.
Transitional; allows flexibility but may incur steric clashes.
High flexibility; maximizes entropic search for lysine residues.
Degradation Potency (IC50)
High only if binding pockets are adjacent.
Moderate/Variable. Often suboptimal for deep pockets.
High. Frequently optimal for targets like ER and BRD4.
A pivotal study by Cyrus et al.[1][2] (2011) explicitly compared linker lengths in HIF-1
pentapeptide-estradiol conjugates.
The C9 Result: The 9-atom linker yielded an IC50 of 140 µM .[1]
The C16 Result: Extending the linker to 16 atoms improved potency to IC50 = 26 µM (a >5-fold improvement).
Mechanistic Driver: The C9 linker was insufficient to span the gap between the Von Hippel-Lindau (VHL) E3 ligase and the Estrogen Receptor ligand binding pocket without inducing steric strain, thereby destabilizing the ternary complex.
Mechanistic Causality: Why Length Matters[3]
The biological activity of a C9 linker is governed by the thermodynamics of ternary complex formation. The linker must span the distance between the E3 ligase and the Protein of Interest (POI) while minimizing the entropic penalty of binding.
The "Effective Molarity" Concept
A linker acts to increase the effective molarity of the E3 ligase in the vicinity of the POI.
If C9 is too short: The complex cannot form (
) or forms a strained, short-lived complex that fails to ubiquitinate.
If C9 is optimal: It acts as a "molecular ruler," positioning the E3 ubiquitin transfer zone exactly over a surface lysine on the POI.
Visualization of Pathway Logic
Figure 1: Decision logic for linker length impact on ternary complex stability. C9 linkers may lead to strained complexes if the binding pockets are deeply buried.
Experimental Protocols
To validate the impact of a C9 linker versus alternatives, the following self-validating protocols are recommended.
Analysis: Densitometry using ImageJ. Plot signal intensity vs. log[concentration].
Validation Check: If the "Hook effect" is observed at high concentrations (reappearance of protein), the mechanism is confirmed as ternary complex-driven.
Protocol B: PAMPA Permeability Assessment
Objective: Assess if the C9 alkyl linker offers superior permeability over PEG equivalents.
Preparation: Use a pre-coated PAMPA plate (artificial lipid membrane).
Donor Well: Add 300 µL of PROTAC solution (10 µM in PBS/5% DMSO) to the donor compartment.
Acceptor Well: Add 200 µL of PBS to the acceptor compartment.
Incubation: Incubate at 25°C for 5 hours in a humidity chamber.
Quantification: Measure concentration in both wells using LC-MS/MS.
Calculation: Calculate Effective Permeability (
) using the standard equation:
Expectation: C9 alkyl linkers typically show
cm/s, whereas PEG-based linkers of similar length often show lower passive diffusion.
Synthesis Workflow: Installing the C9 Linker
The chemical installation of a C9 linker typically involves "Click Chemistry" or standard Amide Coupling. Below is a workflow for a C9-Alkyl installation.
Figure 2: Synthetic route for incorporating a C9 diamine linker between two ligands.
References
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364.
Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
Li, X., & Song, Y. (2020).[3] "Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy." Journal of Hematology & Oncology, 13, 50.
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312.
Introduction: The Critical Role of Elemental Analysis in Synthetic Chemistry
An In-Depth Guide to the Elemental Analysis of N-Boc-non-8-yn-1-amine: Standards, Methods, and Data Interpretation In the landscape of pharmaceutical research and drug development, the unambiguous characterization of nov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Elemental Analysis of N-Boc-non-8-yn-1-amine: Standards, Methods, and Data Interpretation
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel synthetic compounds is paramount. N-Boc-non-8-yn-1-amine, a molecule featuring a terminal alkyne and a carbamate-protected amine, serves as a versatile building block in medicinal chemistry, particularly in the construction of complex molecular architectures through click chemistry and other coupling reactions. The purity and structural integrity of this reagent directly impact the yield, purity, and viability of subsequent synthetic steps.
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, remains a fundamental and indispensable tool for verifying the empirical formula of a synthesized compound. This guide provides a comprehensive comparison of the standards, methodologies, and data validation techniques required for the accurate elemental analysis of N-Boc-non-8-yn-1-amine. We will delve into the theoretical basis, practical execution using combustion analysis, the selection of appropriate calibration standards, and the integration of orthogonal analytical methods for a holistic assessment of purity.
Theoretical Composition: The Benchmark for Accuracy
Before any experimental work, the theoretical elemental composition must be calculated from the molecular formula of N-Boc-non-8-yn-1-amine, C₁₄H₂₅NO₂.
Molecular Formula: C₁₄H₂₅NO₂
Molar Mass: 239.36 g/mol
Calculation:
%C = (14 * 12.011) / 239.36 * 100 = 70.25%
%H = (25 * 1.008) / 239.36 * 100 = 10.53%
%N = (1 * 14.007) / 239.36 * 100 = 5.85%
These theoretical values serve as the "gold standard" against which all experimental results are compared. A deviation of more than ±0.4% between the experimental and theoretical values typically indicates the presence of impurities, such as residual solvents, moisture, or byproducts from the synthesis.
Comparative Analysis of Elemental Analysis Standards
Since a certified reference material of N-Boc-non-8-yn-1-amine itself is not available, the accuracy of the analysis relies on the calibration of the CHN analyzer with a well-characterized, stable, and pure organic standard. The choice of standard is critical for ensuring the trustworthiness of the results.
Standard
Chemical Formula
Molar Mass ( g/mol )
%C
%H
%N
Key Advantages
Acetanilide
C₈H₉NO
135.17
71.09
6.71
10.36
High purity, non-hygroscopic, excellent stability. Widely accepted as a primary standard.
Sulfanilamide
C₆H₈N₂O₂S
172.21
41.85
4.68
16.27
Contains sulfur, allowing for four-element (CHNS) calibration if needed. High nitrogen content provides a robust calibration point for nitrogen.
Atropine
C₁₇H₂₃NO₃
289.37
70.56
8.01
4.84
Structurally complex with C, H, and N percentages that are reasonably close to the target analyte, which can sometimes improve accuracy in a specific analytical run.
Recommendation: For the routine analysis of N-Boc-non-8-yn-1-amine, Acetanilide is the preferred standard due to its exceptional stability and non-hygroscopic nature, which minimizes errors from atmospheric moisture absorption during weighing. Its C, H, and N values are sufficiently high to provide a strong calibration curve.
The most common method for determining the elemental composition of organic compounds is combustion analysis. This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).
Caption: Workflow for CHN elemental analysis via combustion.
Step-by-Step Protocol
Instrument Calibration:
Accurately weigh 1-3 mg of a chosen primary standard (e.g., Acetanilide) into a tin capsule.
Analyze a series of at least three standards to establish a robust calibration curve and ensure the instrument is performing within specifications. The instrument software uses the known C, H, and N percentages of the standard to correlate detector response to elemental mass.
Sample Preparation:
To minimize errors from atmospheric moisture, handle the sample and capsules in a low-humidity environment or a glove box if the compound is known to be hygroscopic.
Accurately weigh 1-3 mg of N-Boc-non-8-yn-1-amine into a pre-cleaned tin capsule.
Securely fold the capsule to ensure no sample is lost and to facilitate a rapid, complete combustion upon introduction into the furnace.
Analysis:
Place the encapsulated sample into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1000°C) furnace rich in oxygen.
The sample undergoes rapid and complete combustion (flash combustion).
Detection and Quantification:
The resulting combustion gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction tube (to convert NOx to N₂) and then onto a chromatographic column.
The column separates the gases, which then pass through a thermal conductivity detector (TCD).
The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.
Data Validation:
The instrument's software integrates the signal peaks and calculates the percentage of C, H, and N based on the sample weight and the calibration established with the primary standard.
The final experimental values are compared against the theoretical values. The difference should not exceed ±0.4%.
Orthogonal Methods for Purity Verification
While elemental analysis is powerful for confirming an empirical formula, it does not provide information about isomeric purity or the nature of impurities. Therefore, it should be used in conjunction with other analytical techniques for a complete purity profile.
Caption: Orthogonal methods for comprehensive purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise molecular structure, including the connectivity of atoms and the presence of key functional groups (the terminal alkyne proton, the Boc group, and the alkyl chain). Integration of the proton signals can also provide information on the relative ratios of different parts of the molecule, offering another layer of purity confirmation.
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, corroborating the findings of the elemental analysis.
Chromatography (HPLC or GC): These techniques are ideal for separating the target compound from any non-volatile or volatile impurities, respectively. The purity is often expressed as a percentage of the total peak area, providing a quantitative measure of impurity levels.
Conclusion
The elemental analysis of N-Boc-non-8-yn-1-amine is a non-negotiable step in its quality control, providing the foundational data to confirm its empirical formula. A successful analysis is not merely the result of a single measurement but is the outcome of a validated process. This process begins with the calculation of theoretical values, relies on the judicious selection of a high-purity standard like Acetanilide for calibration, and requires meticulous execution of the combustion analysis protocol.
By integrating the quantitative data from elemental analysis with the qualitative and quantitative insights from orthogonal methods like NMR, MS, and chromatography, researchers can establish a comprehensive and trustworthy purity profile for N-Boc-non-8-yn-1-amine. This multi-faceted approach ensures the reliability of the material, safeguarding the integrity of subsequent research and development efforts.